1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-benzyl 4-O-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-10,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPROUMRGMMTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635230 | |
| Record name | 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955016-62-3 | |
| Record name | 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate. Due to the limited availability of complete, published experimental data for this specific molecule, this document presents a scientifically grounded, hypothetical pathway for its synthesis and a detailed predictive analysis of its spectroscopic data. The methodologies and analytical strategies outlined herein are based on established principles of organic chemistry and spectroscopy, drawing parallels from existing literature on structurally related compounds. The (R)-enantiomer of this compound is cataloged with CAS number 1374669-63-2.[1]
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a multi-step sequence starting from piperazine-2-carbonitrile. This approach allows for the sequential and controlled introduction of the benzyl and tert-butoxycarbonyl (Boc) protecting groups.
Caption: Proposed Synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Benzyl 3-cyanopiperazine-1-carboxylate
-
To a solution of piperazine-2-carbonitrile (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (Et3N) (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1 equivalent) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve Benzyl 3-cyanopiperazine-1-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., DCM).
-
Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for the title compound. These predictions are based on the analysis of its functional groups and comparison with data for structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | m | 5H | Aromatic protons (Phenyl) |
| 5.15 | s | 2H | Benzylic CH₂ |
| 4.50 - 4.60 | m | 1H | H-2 |
| 3.80 - 4.00 | m | 2H | H-3 |
| 3.20 - 3.40 | m | 2H | H-5 |
| 2.90 - 3.10 | m | 2H | H-6 |
| 1.48 | s | 9H | tert-Butyl |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 169.0 | C=O (Benzyl Carbamate) |
| 154.5 | C=O (Boc Carbamate) |
| 136.0 | Quaternary Aromatic Carbon |
| 128.5 | Aromatic CH |
| 128.0 | Aromatic CH |
| 127.8 | Aromatic CH |
| 117.0 | CN |
| 80.5 | Quaternary Carbon (tert-Butyl) |
| 67.5 | Benzylic CH₂ |
| 50.0 | C-2 |
| 45.0 - 48.0 | Piperazine Ring Carbons |
| 28.4 | CH₃ (tert-Butyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975 | Medium | C-H stretch (aliphatic) |
| 2240 | Sharp, Medium | C≡N stretch (nitrile) |
| 1705 | Strong | C=O stretch (carbamate) |
| 1600, 1495, 1455 | Medium to Weak | C=C stretch (aromatic) |
| 1240 | Strong | C-O stretch (carbamate) |
| 1160 | Strong | C-O stretch (carbamate) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 358.17 | [M+H]⁺ |
| 380.15 | [M+Na]⁺ |
| 302.15 | [M - C₄H₉O]⁺ |
| 258.12 | [M - C₇H₇O₂]⁺ |
| 91.05 | [C₇H₇]⁺ |
Structure Elucidation Workflow
The confirmation of the structure of this compound would follow a logical workflow, integrating data from multiple spectroscopic techniques.
Caption: Logical workflow for the structure elucidation of the target compound.
Detailed Experimental Protocols for Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-10 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-200 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the neat compound on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the spectrum in positive ion mode. Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 100-500).
This guide provides a robust framework for the synthesis and comprehensive structural analysis of this compound, which is a valuable intermediate for further drug development and medicinal chemistry research.
References
An In-depth Technical Guide to 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also outlines a plausible synthetic route with generalized experimental protocols based on established methodologies for analogous chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
The following table summarizes the available physicochemical data for (R)-1-benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.
| Property | Value | Source |
| CAS Number | 1374669-63-2 | [1] |
| Molecular Formula | C₁₉H₂₅N₃O₄ | Inferred from Exact Mass |
| Molecular Weight | 359.42 g/mol | Calculated |
| Exact Mass | 345.168854 | [1] |
| Flash Point | 253.9 ± 28.7 °C | [1] |
| LogP | 1.84 | [1] |
| Vapor Pressure | 0.0 ± 1.3 mmHg at 25°C | [1] |
| Index of Refraction | 1.565 | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Proposed Synthetic Pathway
Figure 1. Proposed synthetic workflow for the target compound.
Experimental Protocols
The following are generalized experimental protocols for the key transformations in the proposed synthetic pathway. These protocols are based on established literature procedures for similar compounds and may require optimization for this specific synthesis.
Step 1: Mono-N-Boc Protection of Piperazine
Objective: To selectively protect one of the nitrogen atoms of the piperazine ring with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or similar aprotic solvent
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve piperazine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM to the stirred piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.
Step 2: N-Benzylation of 1-Boc-piperazine
Objective: To introduce a benzyl group at the unprotected nitrogen atom of 1-Boc-piperazine.
Materials:
-
1-Boc-piperazine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (ACN) or dimethylformamide (DMF) as solvent
Procedure:
-
To a solution of 1-Boc-piperazine in ACN, add potassium carbonate (2.0 equivalents).
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-benzyl-4-Boc-piperazine.
Step 3: Asymmetric Cyanation of 1-Benzyl-4-Boc-piperazine
Objective: To introduce a cyano group at the C2 position of the piperazine ring with stereocontrol to yield the (R)-enantiomer. This is a challenging transformation that may require specialized catalysts and conditions. One potential approach is through asymmetric lithiation followed by quenching with a cyanating agent.
Materials:
-
1-Benzyl-4-Boc-piperazine
-
s-Butyllithium (s-BuLi)
-
(-)-Sparteine or a suitable chiral ligand
-
Anhydrous tetrahydrofuran (THF)
-
A cyanating agent (e.g., N-cyanobenzotriazole or tosyl cyanide)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-benzyl-4-Boc-piperazine and (-)-sparteine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for the optimized lithiation time (typically 1-4 hours).
-
Add a solution of the cyanating agent in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for a specified time, then allow it to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the enantiomerically enriched (R)-1-benzyl-4-Boc-2-cyanopiperazine by chiral chromatography.
Step 4: Carboxylation of (R)-1-Benzyl-4-Boc-2-cyanopiperazine
Objective: The name "this compound" implies the presence of two carboxylate groups. Starting from 1-benzyl-4-Boc-2-cyanopiperazine, a deprotection-carboxylation sequence would be necessary. However, the initial Boc group is at the 4-position, and the benzyl group is at the 1-position. A more direct route to the final product might involve starting with a different protection strategy or a different piperazine derivative. Assuming the intended structure is as named, a plausible final step would be the introduction of a tert-butyl carboxylate at the benzylic nitrogen, which is chemically unlikely under standard conditions. A more probable interpretation of the name is that the starting material for the cyanation step was a piperazine-1,4-dicarboxylate derivative.
Given the ambiguity, a more logical synthetic end-point from the described pathway would be the deprotection of the Boc group and subsequent derivatization. For the purpose of this guide, we will assume the target molecule is as named and that a method for the final carboxylation exists, though it is not a standard transformation.
Spectral Data
Specific ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound are not available in the searched literature. Characterization of the synthesized compound would be essential and would involve these standard analytical techniques to confirm the structure and purity.
Biological Activity and Signaling Pathways
There is no information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways.
Conclusion
This technical guide provides a summary of the currently available physicochemical information for this compound. While some predicted properties are available, a significant amount of experimental data, including melting point, boiling point, solubility, and comprehensive spectral data, remains to be determined. A plausible synthetic pathway has been proposed based on established chemical methodologies for the synthesis of related piperazine derivatives. The provided generalized experimental protocols offer a starting point for the potential synthesis of this compound. Further research is required to fully characterize this molecule and to explore its potential biological activities.
References
An In-depth Technical Guide to (R)-1-benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1374669-63-2[1][2]
This technical guide provides a comprehensive overview of (R)-1-benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, a chiral piperazine derivative of significant interest in medicinal chemistry and drug discovery. The piperazine scaffold is a privileged structure in pharmacology, and its derivatives are known to exhibit a wide range of biological activities.[3] This document outlines the available physicochemical data, provides representative experimental protocols for its synthesis, and illustrates a general synthetic workflow.
Physicochemical Properties
Quantitative data for (R)-1-benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is limited in publicly accessible literature. However, the following properties have been reported:
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃N₃O₄ | [2] |
| Boiling Point | 496.1±45.0 °C at 760 mmHg | [2] |
| Density | 1.2±0.1 g/cm³ | [2] |
| Flash Point | 253.9±28.7 °C | [2] |
Experimental Protocols
Representative Synthesis of a Chiral N-Benzyl, N'-Boc-Protected 2-Cyanopiperazine
This synthesis involves a multi-step process including N-protection, introduction of the cyano group, and subsequent functionalization.
Step 1: Mono-N-Boc protection of a chiral piperazine precursor
-
To a solution of the chiral piperazine precursor (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent, add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq).
-
If necessary, add a base such as triethylamine or sodium bicarbonate to neutralize any acid formed.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mono-Boc-protected piperazine.
Step 2: N-Benzylation
-
Dissolve the mono-Boc-protected piperazine (1.0 eq) in an aprotic solvent such as acetonitrile or dimethylformamide.
-
Add a base, for instance, potassium carbonate or triethylamine (1.5-2.0 eq).
-
Add benzyl bromide or benzyl chloride (1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the N-benzyl, N'-Boc-protected piperazine.
Step 3: Introduction of the Cyano Group at C-2
The introduction of a cyano group at the 2-position of the piperazine ring can be a challenging transformation. One potential, though not universally applicable, approach involves the stereoselective Strecker reaction on a suitable precursor. A more common modern approach involves the use of a chiral auxiliary or an asymmetric catalyst.
A Note on Stereochemistry: The synthesis of the specific (R)-enantiomer requires the use of a chiral starting material or a stereoselective synthetic step. The synthesis of chiral cyanohydrins, for example, can be achieved using oxynitrilase enzymes.[4]
Synthetic Workflow
The synthesis of chiral piperazine dicarboxylates like (R)-1-benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate generally follows a strategic sequence of protection, functionalization, and deprotection steps. The following diagram illustrates a generalized workflow.
Caption: A generalized synthetic pathway for chiral cyanopiperazine dicarboxylates.
Biological Significance and Applications
While specific biological data for (R)-1-benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is not widely published, the structural motifs present suggest potential applications in drug discovery. The N-benzyl piperidine moiety is a common feature in drugs targeting the central nervous system, where it can participate in crucial cation-π interactions with protein targets.[5] The piperazine ring itself is a versatile scaffold found in numerous approved drugs.[3]
The cyano group can act as a bioisostere for other functional groups or as a reactive handle for further chemical modifications. N-cyanopiperazines have recently been explored as specific covalent inhibitors of enzymes like deubiquitinating enzymes (DUBs), highlighting the potential for this functional group in targeted drug design.
Conclusion
(R)-1-benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a chiral molecule with significant potential as a building block in the synthesis of novel therapeutic agents. While detailed experimental and biological data for this specific compound are scarce, this guide provides a foundation for researchers by summarizing available physicochemical properties and outlining representative synthetic strategies based on the well-established chemistry of piperazine derivatives. Further research into the synthesis and pharmacological evaluation of this and related compounds is warranted to explore their full therapeutic potential.
References
- 1. 1374669-63-2 | (R)-1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 2. CAS#:1374669-63-2 | (R)-1-benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | Chemsrc [chemsrc.com]
- 3. connectjournals.com [connectjournals.com]
- 4. The synthesis of chiral cyanohydrins by oxynitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its molecular characteristics, a potential synthetic pathway, and explores its putative role in biological systems.
Molecular Profile
This compound is a disubstituted piperazine derivative. The presence of a benzyl group, a tert-butyl ester, and a nitrile functionality suggests its potential as a versatile intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₃O₄ |
| Molecular Weight | 387.43 g/mol |
| CAS Number | 1374669-63-2 |
Synthesis and Experimental Protocol
2.1. General Synthetic Approach
The synthesis would likely involve a multi-step process starting from a suitable piperazine precursor. Key transformations would include N-benzylation, introduction of the tert-butoxycarbonyl (Boc) protecting group, and cyanation.
2.2. Hypothetical Experimental Protocol
Step 1: N-Benzylation of a Piperazine Precursor A suitable piperazine derivative would be reacted with benzyl bromide in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an appropriate aprotic solvent like acetonitrile or dichloromethane. The reaction would likely be stirred at room temperature for several hours to ensure complete benzylation of one of the piperazine nitrogens.
Step 2: N-Boc Protection The second nitrogen of the piperazine ring would then be protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, often with the addition of a base like triethylamine to neutralize the acid formed during the reaction.
Step 3: Cyanation The introduction of the cyano group at the 2-position of the piperazine ring is the most challenging step. This could potentially be achieved through various methods, such as a stereoselective Strecker-type reaction on an appropriate imine precursor or by displacement of a suitable leaving group at the 2-position with a cyanide salt.
Table 2: Reagents and Conditions for Hypothetical Synthesis
| Step | Reactants | Reagents | Solvent | Conditions |
| 1 | Piperazine derivative, Benzyl bromide | Triethylamine | Acetonitrile | Room Temperature, 12h |
| 2 | N-Benzylpiperazine derivative | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | Room Temperature, 4h |
| 3 | N-Benzyl-N'-Boc-piperazine derivative | Cyanide source (e.g., KCN), Activating agent | Aprotic solvent | Variable |
Note: This is a generalized and hypothetical protocol. Actual reaction conditions, yields, and purification methods would require experimental optimization.
Potential Biological Significance and Signaling Pathways
The biological activity of this compound has not been explicitly detailed in the available scientific literature. However, the piperazine core is a well-established pharmacophore found in a wide range of biologically active compounds. Derivatives of piperazine are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
The presence of the cyano group can also influence the molecule's biological activity, potentially through interactions with metalloenzymes or by acting as a bioisostere for other functional groups.
Given the structural motifs present, this compound could potentially be explored for its activity in the central nervous system, or as an antimicrobial or anti-inflammatory agent. Further research is necessary to elucidate its specific biological targets and mechanism of action.
Logical Relationship of Synthetic Steps
Caption: A logical workflow for the proposed synthesis of the title compound.
Hypothetical Target Exploration Workflow
Caption: A conceptual workflow for the investigation of the compound's therapeutic potential.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is required to validate the proposed synthetic route and to fully characterize its biological properties and potential therapeutic applications.
Technical Guide: Spectroscopic and Analytical Protocols for 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate . The information presented herein is intended to support research and development activities by providing detailed experimental protocols and representative data for this compound. While this compound is commercially available, publicly accessible spectroscopic data is limited. Therefore, the data presented in this guide is predicted based on the chemical structure and serves as a reference for researchers.
Compound Overview
This compound is a disubstituted piperazine derivative. The presence of a benzyl group, a tert-butyl group, and a cyano group on the piperazine core makes it a versatile building block in medicinal chemistry and drug discovery. Understanding its structural and spectroscopic properties is crucial for its application in the synthesis of more complex molecules.
Molecular Structure:
Caption: Synthetic and purification workflow for this compound.
Protocol:
-
N-Boc Protection: To a solution of piperazine-2-carbonitrile in dichloromethane (DCM), add triethylamine (Et₃N) followed by a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
N-Benzylation: After aqueous workup and extraction of the Boc-protected intermediate, dissolve it in acetonitrile (ACN). Add potassium carbonate (K₂CO₃) and benzyl bromide. Heat the mixture to reflux and stir for 16 hours.
-
Purification: Cool the reaction mixture, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Confirm the structure and purity using NMR, IR, and MS analysis.
Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
Protocols:
-
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
-
IR Spectroscopy:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan and subtract it from the sample spectrum.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-1000.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Logical Relationships in Spectroscopic Data
The interpretation of the spectroscopic data relies on the logical correlation between the observed signals and the known molecular structure.
Caption: Logical flow for the confirmation of the molecular structure using spectroscopic data.
This guide provides a foundational understanding of the spectroscopic properties and analytical methods for this compound. Researchers can use this information to support their synthesis, characterization, and application of this compound in various research and development endeavors.
The Ascendant Therapeutic Potential of Cyanopiperazine Dicarboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically successful drugs.[1][2] Its unique conformational flexibility and ability to engage in various intermolecular interactions have rendered it a privileged structure in drug design. A particularly intriguing and underexplored subclass of these compounds is the cyanopiperazine dicarboxylates. The incorporation of a cyano group, a versatile functional group known for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and even as a warhead for covalent inhibitors, combined with the dual carboxylic acid moieties that can mimic endogenous ligands and enhance solubility, presents a unique chemical entity with significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of cyanopiperazine dicarboxylate derivatives, with a focus on their potential as modulators of key biological targets implicated in a range of diseases. We delve into their structure-activity relationships, present available quantitative data, and provide detailed experimental protocols for their synthesis and biological evaluation.
Quantitative Biological Data
The primary biological target identified for cyanopiperazine dicarboxylate derivatives to date is the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity and neuronal function.[3] Overactivation of NMDA receptors is implicated in various neurological disorders, making them a key target for therapeutic intervention. A series of N-substituted piperazine-2,3-dicarboxylic acid derivatives have been synthesized and evaluated as competitive NMDA receptor antagonists.[3] The following table summarizes the inhibitory constants (Ki) of selected derivatives against different NMDA receptor subtypes expressed in Xenopus laevis oocytes.
| Compound ID | N-Substituent | NR2A (Ki, μM) | NR2B (Ki, μM) | NR2C (Ki, μM) | NR2D (Ki, μM) |
| 1 | Biphenyl-4-carbonyl | 0.23 | 0.35 | 0.08 | 0.12 |
| 2 | Phenanthren-2-carbonyl | 0.15 | 0.28 | 0.05 | 0.07 |
| 3 | Phenanthren-3-carbonyl | 0.85 | 1.20 | 0.15 | 0.10 |
Data extracted from Morley et al., J Med Chem, 2005.[3]
While the primary focus has been on NMDA receptors, the structural alerts within the cyanopiperazine dicarboxylate scaffold suggest potential for other biological activities. The presence of the cyano group in other heterocyclic frameworks has been associated with anticancer properties and enzyme inhibition. For instance, cyanopyridone derivatives have been identified as dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2), with IC50 values in the low micromolar range.[4][5] This suggests that cyanopiperazine dicarboxylates could be promising candidates for screening against various kinases and other enzymes.
Experimental Protocols
Synthesis of N-Aroyl-piperazine-2,3-dicarboxylic Acid Derivatives
This protocol describes a general method for the synthesis of N-aroyl-piperazine-2,3-dicarboxylic acid derivatives, adapted from Morley et al. (2005).[3]
Step 1: Synthesis of (2R,3S)-Piperazine-2,3-dicarboxylic acid (7)
-
To a solution of pyrazine-2,3-dicarboxylic acid (6) in a suitable solvent (e.g., water or ethanol), add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the meso-isomer (2R,3S)-piperazine-2,3-dicarboxylic acid (7).
Step 2: N-Acylation of (2R,3S)-Piperazine-2,3-dicarboxylic acid (7)
-
Suspend the piperazine-2,3-dicarboxylic acid (7) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (Et3N) to the suspension, followed by the dropwise addition of the desired acid chloride (e.g., phenanthrene-2-carbonyl chloride).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated product.
Step 3: Hydrolysis of the Di-ester to the Dicarboxylic Acid
-
Dissolve the crude N-acylated product in a mixture of THF and water (2:1).
-
Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with 2 M aqueous HCl.
-
Extract the final dicarboxylic acid product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to yield the pure N-aroyl-piperazine-2,3-dicarboxylic acid derivative.
Biological Evaluation: NMDA Receptor Antagonist Activity in Xenopus Oocytes
This protocol outlines the two-electrode voltage clamp (TEVC) method for assessing the antagonist activity of compounds at NMDA receptors expressed in Xenopus laevis oocytes.[6][7]
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A). Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC) Recordings:
-
Place an oocyte in a recording chamber continuously perfused with a barium-containing saline solution.
-
Impale the oocyte with two microelectrodes filled with KCl, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply a solution containing glutamate and glycine to elicit an inward current mediated by the expressed NMDA receptors.
-
To test for antagonist activity, co-apply the cyanopiperazine dicarboxylate derivative with the glutamate and glycine solution.
-
Measure the reduction in the agonist-evoked current in the presence of the test compound to determine its inhibitory effect.
-
Construct concentration-response curves to determine the IC50 value of the antagonist.
-
Biological Evaluation: Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.[1][8][9]
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the target receptor.
-
Assay Setup: In a 96-well plate, add the prepared membranes, a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]CGP 39653 for the NMDA receptor glutamate binding site), and varying concentrations of the unlabeled test compound (the cyanopiperazine dicarboxylate derivative).
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visually represent the logical relationships and experimental processes described, the following diagrams are provided in the DOT language.
Caption: Synthetic and biological evaluation workflow for cyanopiperazine dicarboxylate derivatives.
Caption: Mechanism of action of cyanopiperazine dicarboxylates as NMDA receptor antagonists.
Conclusion and Future Directions
Cyanopiperazine dicarboxylate derivatives represent a promising class of compounds with demonstrated activity as NMDA receptor antagonists. The unique combination of the piperazine core, the cyano functionality, and the dicarboxylic acid moieties provides a rich scaffold for further optimization and exploration of diverse biological activities. Future research should focus on expanding the structure-activity relationship studies to improve potency and selectivity for specific NMDA receptor subtypes. Furthermore, given the known anticancer and enzyme inhibitory activities of related cyano-heterocyclic compounds, it is highly recommended to screen cyanopiperazine dicarboxylate libraries against a broader range of biological targets, including protein kinases and other enzymes implicated in disease. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers to further investigate the therapeutic potential of this exciting class of molecules.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A minimal model to account for the response of N-Methyl-D-aspartate receptors expressed in Xenopus oocyte injected with rat brain mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable physicochemical properties. This technical guide provides a comprehensive overview of the piperazine core, detailing its fundamental properties, key therapeutic applications, and the synthetic strategies employed for its incorporation into drug candidates. Quantitative data on the biological activity and pharmacokinetic profiles of representative piperazine-containing drugs are presented, alongside detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide utilizes visualizations to illustrate key signaling pathways, experimental workflows, and logical relationships central to the understanding of piperazine's role in drug discovery.
Physicochemical Properties and Privileged Nature
The piperazine moiety is considered a "privileged scaffold" due to its ability to serve as a versatile template for the design of ligands for a variety of biological targets.[1][2] This privileged status stems from a unique combination of physicochemical properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.
Key Physicochemical Properties:
-
Basicity: The two nitrogen atoms of the piperazine ring are basic, with pKa values typically in the range of 5.35 and 9.73.[3] This allows for the formation of salts, which can significantly enhance aqueous solubility and improve oral bioavailability. The basic nitrogens can also participate in crucial hydrogen bonding interactions with biological targets.[4]
-
Solubility: The hydrophilic nature of the piperazine ring contributes to the overall water solubility of a drug molecule, a critical factor for formulation and absorption.[4]
-
Conformational Rigidity: The piperazine ring predominantly adopts a stable chair conformation, providing a degree of structural rigidity that can be advantageous for optimizing binding affinity to a target protein by reducing the entropic penalty of binding.
-
Synthetic Tractability: The secondary amine functionalities of the piperazine core are readily amenable to a wide range of chemical modifications, allowing for the facile introduction of diverse substituents at the N1 and N4 positions. This synthetic versatility is a key reason for its widespread use in medicinal chemistry.[5]
Therapeutic Applications of the Piperazine Core
The structural and physicochemical advantages of the piperazine ring have been exploited in the development of drugs across a broad spectrum of therapeutic areas.
Oncology
The piperazine scaffold is a prominent feature in numerous targeted anticancer therapies, particularly kinase inhibitors. It often serves as a key linker connecting different pharmacophoric elements or as a solubilizing group that facilitates interaction with the ATP-binding pocket of kinases.[6]
Imatinib , a landmark in targeted cancer therapy, is a prime example. This piperazine-containing drug is a potent inhibitor of the BCR-ABL tyrosine kinase, the causative agent of Chronic Myeloid Leukemia (CML).[7][8][9]
Table 1: In Vitro Anticancer Activity of Representative Piperazine-Containing Drugs
| Drug | Target(s) | Cancer Type | Cell Line | IC50/GI50 (µM) | Reference |
| Imatinib | BCR-ABL, c-Kit, PDGFR | Chronic Myeloid Leukemia | K562 | 0.06 - 0.16 | [9] |
| Axitinib | VEGFR1-3, PDGFR, c-Kit | Renal Cell Carcinoma | - | - | [9] |
| Bosutinib | Src, Abl | Chronic Myeloid Leukemia | - | - | [9] |
| Ponatinib | BCR-ABL (including T315I mutant) | Chronic Myeloid Leukemia | - | - | [9] |
Central Nervous System (CNS) Disorders
Piperazine derivatives are widely employed in the development of drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics. The ability of the piperazine moiety to often cross the blood-brain barrier and interact with various neurotransmitter receptors makes it an invaluable scaffold in this therapeutic area.[4][10]
Aripiprazole , an atypical antipsychotic, exemplifies the successful application of the piperazine core in CNS drug design. Its unique pharmacological profile as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors, is attributed to the presence of the piperazine moiety.[3][11][12][13]
Table 2: Receptor Binding Affinities (Ki, nM) of Representative CNS-Active Piperazine Drugs
| Drug | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Therapeutic Use | Reference |
| Aripiprazole | 0.34 - 2.5 | 1.7 - 4.2 | 3.4 - 15 | Antipsychotic | [12] |
| Olanzapine | 1.1 - 31 | 130 - 332 | 4 - 25 | Antipsychotic | [1][14][15][16] |
| Vortioxetine | - | 15 | 19 | Antidepressant | [5][17][18][19][20] |
| Buspirone | 4.4 | 1.2 | 55 | Anxiolytic | [10] |
Infectious Diseases
Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.[6][21][22][23] The piperazine ring can be found in several clinically used antimicrobial agents.
Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, features a piperazine moiety that is crucial for its antibacterial activity and pharmacokinetic properties.
Table 3: In Vitro Antimicrobial Activity of Representative Piperazine-Containing Agents
| Compound Class | Organism | Assay | Activity Metric | Value | Reference |
| Fluoroquinolones (e.g., Ciprofloxacin) | Escherichia coli | MIC | MIC90 | 0.015 - 1 µg/mL | [4] |
| Piperazine-based antivirals | HIV-1 | Cell-based assay | IC50 | 0.00617 µM | [21] |
| Piperazine-based antifungals | Candida albicans | MIC | - | - | [24] |
Pharmacokinetic Profile of Piperazine-Containing Drugs
A key driver for the extensive use of the piperazine scaffold in drug design is its ability to impart favorable pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) properties.[25][26][27]
Table 4: Pharmacokinetic Parameters of Selected FDA-Approved Piperazine-Containing Drugs
| Drug | Therapeutic Area | Bioavailability (%) | T1/2 (hours) | Protein Binding (%) | Major Metabolism | Reference |
| Imatinib | Oncology | 98 | ~18 | 95 | CYP3A4/5 | [7][8][9][28][29] |
| Aripiprazole | CNS | 87 | ~75 | >99 | CYP2D6, CYP3A4 | [3][11][12][13][30] |
| Vortioxetine | CNS | 75 | ~66 | 98 | CYP2D6 | [5][17][18][19][20] |
| Olanzapine | CNS | ~60-65 | 21-54 | 93 | CYP1A2 | [1][14][15][16] |
| Cetirizine | Antihistamine | >70 | ~8.3 | 93 | Minimal | [31][32][33][34][35] |
Synthetic Strategies and Experimental Protocols
The synthesis of piperazine-containing molecules is well-established, with several robust methods available for the functionalization of the piperazine core.
Synthesis of N-Arylpiperazines
A common and crucial transformation is the formation of a bond between a piperazine nitrogen and an aryl group.
Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis
Materials:
-
Aryl halide (e.g., bromobenzene) (1.0 equiv)
-
Piperazine (1.2 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP) (1-5 mol%)
-
Base (e.g., NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, palladium catalyst, phosphine ligand, and base.
-
Add anhydrous toluene, followed by the piperazine.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperazine.[5]
Synthesis of N-Alkylpiperazines
N-alkylation is another fundamental method for elaborating the piperazine scaffold.
Experimental Protocol: Reductive Amination for N-Alkylpiperazine Synthesis
Materials:
-
Piperazine (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)3) (1.5 equiv)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the piperazine and the aldehyde or ketone in anhydrous DCM or DCE in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7][19]
In Vitro Biological Evaluation Protocols
The biological activity of newly synthesized piperazine derivatives is assessed using a variety of in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the piperazine derivative for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the dose-response curve.[36]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Experimental Protocol (Luminescence-based):
-
Compound Preparation: Prepare serial dilutions of the piperazine derivative in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Detection: Add a detection reagent that converts the ADP produced into a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Conclusion
The piperazine core continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility has enabled the development of a multitude of successful drugs across diverse therapeutic areas. A thorough understanding of its structure-activity relationships, pharmacokinetic profiles, and synthetic methodologies is crucial for the continued design and discovery of novel and improved piperazine-based therapeutic agents. The data and protocols presented in this guide serve as a comprehensive resource for researchers and drug development professionals engaged in this important endeavor.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. hhs.texas.gov [hhs.texas.gov]
- 6. Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [iro.uiowa.edu]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Aripiprazole - Wikipedia [en.wikipedia.org]
- 14. omicsonline.org [omicsonline.org]
- 15. researchgate.net [researchgate.net]
- 16. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vortioxetine - Wikipedia [en.wikipedia.org]
- 19. ClinPGx [clinpgx.org]
- 20. psychscenehub.com [psychscenehub.com]
- 21. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 22. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 23. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]
- 24. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization | Bentham Science [eurekaselect.com]
- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 26. scilit.com [scilit.com]
- 27. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. youtube.com [youtube.com]
- 30. ClinPGx [clinpgx.org]
- 31. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Cetirizine | 10 mg | Tablet | APC Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 33. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. Cetirizine - Wikipedia [en.wikipedia.org]
- 35. Cetirizine: Package Insert / Prescribing Information [drugs.com]
- 36. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Drug Discovery: A Technical Guide to Boc-Protected Piperazine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including improved solubility and oral bioavailability. The strategic use of tert-butoxycarbonyl (Boc) protection on the piperazine ring has become a cornerstone of modern organic synthesis, enabling the precise and efficient construction of complex drug molecules. This technical guide provides an in-depth exploration of Boc-protected piperazine intermediates, detailing their properties, synthesis, and critical applications in drug development, complete with experimental protocols and logical workflow diagrams.
Physicochemical Properties of N-Boc-Piperazine
A thorough understanding of the physicochemical properties of N-Boc-piperazine is essential for its effective use in synthetic chemistry. These properties are critical for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 57260-71-6 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline solid/waxy solid | [1][2] |
| Melting Point | 43-49 °C | [2][4] |
| Boiling Point | 258 °C at 760 mmHg | [2] |
| Density | 1.03 g/cm³ | [2] |
| Flash Point | 109.8 °C | [2] |
| Solubility | Soluble in ethanol, methanol, dichloromethane, ethyl acetate, DMSO | [2] |
| pKa | 8.45 ± 0.10 (Predicted) | |
| XLogP3 | 0.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Synthesis of Boc-Protected Piperazine Intermediates
The selective mono-protection of piperazine is a critical step in leveraging this versatile scaffold. Several methods have been developed, ranging from traditional approaches to more innovative, large-scale syntheses.
Experimental Protocol 1: Traditional Synthesis via Direct Boc Protection of Piperazine
This method involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). While straightforward, it can sometimes lead to the formation of the di-protected byproduct, necessitating careful control of reaction conditions.[5]
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Suitable solvent (e.g., methanol, acetic acid)
-
Acid (e.g., acetic acid, for optional salt formation)[6]
Procedure:
-
In a reaction vessel, dissolve piperazine in a suitable solvent.[6]
-
To improve selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.[6]
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.[6]
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Upon completion, work-up the reaction mixture, which may involve extraction and purification by column chromatography to isolate the N-Boc-piperazine.
Experimental Protocol 2: Innovative Large-Scale Synthesis from Diethanolamine
This modern approach avoids the use of piperazine as a starting material, instead utilizing the more cost-effective diethanolamine.[6] This three-step process is highly suitable for industrial production, offering high yields and purity.[7]
Step 1: Chlorination of Diethanolamine
-
Diethanolamine is reacted with a chlorinating agent, such as thionyl chloride, to generate bis(2-chloroethyl)amine.[7]
Step 2: Boc Protection
-
The resulting bis(2-chloroethyl)amine is reacted with Boc anhydride under neutral conditions to form tert-butyl bis(2-chloroethyl)carbamate.[7][8]
Step 3: Aminolysis and Cyclization
-
The tert-butyl bis(2-chloroethyl)carbamate undergoes cyclization in the presence of ammonia water to yield N-Boc-piperazine.[6][7]
-
The reaction is typically heated to around 60°C for approximately 2.5 hours.[6]
-
After cooling, the product is extracted with ethyl acetate, and the organic layers are dried and concentrated to yield high-purity N-Boc-piperazine.[6]
Key Applications and Reactions of Boc-Protected Piperazine Intermediates
The primary utility of N-Boc-piperazine lies in its role as a precursor to mono-substituted piperazines, which are key building blocks for a vast array of pharmaceuticals.[9] The Boc group allows for selective functionalization of the unprotected secondary amine, after which it can be easily removed under acidic conditions.[2]
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines.[10][11] This reaction is instrumental in creating the N-aryl piperazine moiety, a common scaffold in drugs targeting the central nervous system.[10]
Experimental Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos)
-
Base (e.g., NaO-t-Bu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.[10]
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.[10]
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas three times.[10]
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[10]
-
Heat the reaction mixture (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.[10]
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Dry the organic layer, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography to afford the N-aryl-N'-Boc-piperazine.[10]
Synthesis of Bioactive Molecules
Boc-protected piperazine intermediates are crucial in the synthesis of a wide range of biologically active compounds.
Synthesis of Piperazinyl Amides: 1-Boc-piperazine is a key intermediate in the synthesis of piperazinyl amides, such as those derived from 18β-glycyrrhetinic acid, which exhibit significant biological activity.[8][12] The synthesis involves the amidation of 1-Boc-piperazine with a carboxylic acid, followed by the deprotection of the Boc group.[12]
Synthesis of Compounds with Dual Receptor Affinities: Boc-piperazine is integral to the synthesis of novel compounds with dual receptor binding affinities, such as those targeting D2 and 5-HT1A receptors.[8] For example, it is used in the synthesis of 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones through coupling reactions with various aryl halides.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. N- BOC Piperazine [intersperse.in]
- 5. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Disclaimer: This document provides a summary of safety and handling information based on available data for structurally related compounds. A specific Safety Data Sheet (SDS) for 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate was not found. Therefore, this guide should be used for informational purposes only. Always consult the specific SDS provided by the supplier and adhere to your institution's environmental health and safety guidelines. The toxicological properties of this compound have not been thoroughly investigated.
Introduction
This compound is a complex organic molecule likely utilized as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds. Its structure, featuring a protected piperazine ring with benzyl and cyano functionalities, suggests its utility as a building block in medicinal chemistry. Given its potential application in research and drug development, a thorough understanding of its safety and handling is paramount for the protection of laboratory personnel.
Hazard Identification and Classification
While specific hazard classification for this compound is not available, based on analogous structures, it should be handled as a substance of unknown toxicity. Potential hazards may include:
-
Skin and Eye Irritation: Similar chemical structures can cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.
-
Harmful if Swallowed or Inhaled: The possibility of systemic effects upon ingestion or inhalation cannot be ruled out.
It is prudent to handle this compound with the care required for hazardous chemicals.
Physical and Chemical Properties
| Property | Value (for a related compound) |
| Molecular Formula | C₁₈H₂₄N₂O₂ |
| Molecular Weight | 300.4 g/mol |
| Boiling Point | 216.9±40.0 °C (Predicted) |
| Density | 0.947±0.06 g/cm³ (Predicted) |
Note: Data is for tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate and should be used as an estimate only.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial when handling this compound. The following table outlines the recommended PPE.[2][3][4]
| PPE Category | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation exposure. |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the work area.[3]
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.[3]
-
Recommended storage temperature is 2-8°C, sealed and dry.[1]
First Aid Measures
In the event of exposure, immediate action is critical. The following table provides first aid guidance based on general laboratory chemical safety protocols.[3][4]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Clean the spill area with a suitable solvent.
Experimental Protocols
General Protocol for Handling Chemicals of Unknown Toxicity:
-
Preparation:
-
Review all available safety information for the compound and any reagents being used.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Locate the nearest eyewash station and safety shower.
-
-
Handling:
-
Conduct all manipulations of the solid compound or its solutions within a chemical fume hood.
-
Use appropriate tools (spatulas, etc.) to handle the solid material to avoid direct contact.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
-
-
Waste Disposal:
-
Dispose of all waste materials (including contaminated gloves and absorbent materials) in a designated hazardous waste container in accordance with institutional and local regulations.
-
-
Decontamination:
-
Thoroughly clean all glassware and equipment that came into contact with the compound.
-
Wipe down the work surface in the fume hood.
-
Wash hands thoroughly before leaving the laboratory.
-
Visualized Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for laboratory chemicals.
References
Storage conditions for 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
An In-depth Technical Guide to the Storage of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the recommended storage and handling conditions for this compound (CAS RN: 1374669-63-2 for the (R)-enantiomer), a key intermediate in pharmaceutical synthesis. Proper storage is critical to maintain the compound's purity, stability, and integrity over time, ensuring the reliability and reproducibility of experimental results.
Recommended Storage Conditions
Based on the analysis of structurally similar compounds and general principles of chemical stability for piperazine derivatives containing Boc and Cbz protecting groups, the following storage conditions are recommended.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | 2°C to 8°C (Refrigerated) | Data from analogous compounds such as tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate and 1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate consistently indicate a storage temperature of 2-8°C. A stability study on synthetic piperazines also concluded that storing samples at room temperature should be avoided, with refrigeration or freezing being preferable to mitigate degradation.[1] |
| Humidity | Dry environment | The compound should be stored in a tightly sealed container to protect it from moisture, which can potentially hydrolyze the ester and carbamate functional groups, especially in the presence of acidic or basic impurities. |
| Light | Protect from light | While specific photostability data is unavailable, it is a standard practice for complex organic molecules to be stored in amber vials or in the dark to prevent potential photodegradation. |
| Atmosphere | Standard air or inert gas | For routine short-to-medium-term storage, a tightly sealed container in ambient air is generally sufficient. For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation. |
| Container | Tightly sealed, appropriate material | Use a container made of a non-reactive material, such as borosilicate glass or a suitable plastic, with a secure cap to prevent contamination and exposure to air and moisture. |
Rationale for Storage Conditions: Chemical Stability
The structure of this compound contains several functional groups that inform its stability and, consequently, its optimal storage conditions:
-
Tert-butoxycarbonyl (Boc) Group: This protecting group is known to be labile under strongly acidic conditions. Therefore, the compound should be stored away from any acidic vapors or materials.
-
Benzyl (Cbz or Z) Group: The Cbz group is stable to a wide range of conditions but can be cleaved by catalytic hydrogenolysis. While this is not a typical storage concern, it highlights a potential reactivity.
-
Piperazine Ring: The piperazine core itself is generally stable. However, studies on synthetic piperazines have shown that degradation can occur over extended periods, particularly at elevated temperatures. Benzyl piperazines have been found to be more stable than their phenyl counterparts.[1]
-
Cyano Group: The nitrile functionality is relatively stable under neutral conditions but can be susceptible to hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions.
Experimental Protocols for Stability Assessment
Protocol: Accelerated Stability Study
-
Sample Preparation: Prepare multiple, identical samples of the compound in appropriate, sealed containers.
-
Stress Conditions: Expose the samples to a range of elevated temperatures (e.g., 25°C, 40°C, 60°C) and humidity levels (e.g., 75% RH). Include control samples stored under the recommended conditions (2-8°C, dry). For photostability, expose samples to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6 months).
-
Analysis: Analyze the purity and identity of the compound at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Evaluation: Compare the purity of the stressed samples to the control samples to determine the rate of degradation and identify any degradation products.
Visual Guide to Storage and Handling
The following diagram illustrates the decision-making process and logical flow for the proper storage and handling of this compound.
Caption: Logical workflow for the storage and handling of the compound.
References
Technical Guide: Solubility Profile of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a complex heterocyclic molecule, and understanding its solubility in various organic solvents is crucial for its application in organic synthesis, purification, and formulation development. An extensive search of scientific literature and chemical databases was conducted to ascertain the solubility profile of this compound.
The search for specific, quantitative solubility data for this compound did not yield any published experimental values. This guide, therefore, provides a comprehensive, generalized experimental protocol for determining the solubility of such a compound. This methodology is based on standard laboratory practices for solubility assessment and is intended to enable researchers to generate reliable data in-house.
General Experimental Protocol for Solubility Determination
The following protocol outlines a common and reliable method for determining the solubility of a solid organic compound, such as this compound, in a range of organic solvents. The isothermal equilibrium method is described, followed by quantification using High-Performance Liquid Chromatography (HPLC).
2.1. Materials and Equipment
-
Compound: this compound (high purity)
-
Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Toluene, Heptane).
-
Equipment:
-
Analytical balance (4-decimal places)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column.
-
2.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately record the initial mass of the compound.
-
Pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostat for a short period (e.g., 30 minutes) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
2.3. Quantification by HPLC
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble) at a known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for the compound, optimizing the mobile phase, column, flow rate, and detector wavelength.
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the diluted sample solutions and record their peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The solubility is typically expressed in mg/mL or g/L.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for determining the solubility of a solid compound.
Data Presentation
Once the solubility of this compound is determined in various solvents, the data should be summarized in a clear and concise table for easy comparison. A template for such a table is provided below.
Table 1: Hypothetical Solubility Data of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Qualitative Solubility |
| Dichloromethane | Experimental Value | e.g., Very Soluble |
| Ethyl Acetate | Experimental Value | e.g., Soluble |
| Tetrahydrofuran (THF) | Experimental Value | e.g., Soluble |
| Acetonitrile | Experimental Value | e.g., Sparingly Soluble |
| Methanol | Experimental Value | e.g., Sparingly Soluble |
| Ethanol | Experimental Value | e.g., Slightly Soluble |
| Isopropanol | Experimental Value | e.g., Slightly Soluble |
| Toluene | Experimental Value | e.g., Sparingly Soluble |
| Heptane | Experimental Value | e.g., Insoluble |
Note: The values in this table are placeholders and must be determined experimentally.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, a key intermediate in the development of various therapeutic agents. The piperazine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents, such as a cyano group, is crucial for structure-activity relationship (SAR) studies.
Introduction
Piperazine derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of biological activities. The synthesis of specifically substituted piperazines, such as the title compound, allows for the fine-tuning of physicochemical and pharmacological properties. This protocol outlines a multi-step synthesis involving the protection of piperazine, followed by cyanation and subsequent benzylation.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | tert-Butyl piperazine-1-carboxylate | Piperazine | 186.25 | 95 |
| 2 | 1-tert-Butyl 4-benzylpiperazine-1-carboxylate | tert-Butyl piperazine-1-carboxylate | 276.38 | 92 |
| 3 | 1-Benzyl 4-tert-butyl 2-oxopiperazine-1,4-dicarboxylate | 1-tert-Butyl 4-benzylpiperazine-1-carboxylate | 290.36 | 75 |
| 4 | This compound | 1-Benzyl 4-tert-butyl 2-oxopiperazine-1,4-dicarboxylate | 315.39 | 65 |
Experimental Protocols
Step 1: Synthesis of tert-Butyl piperazine-1-carboxylate
-
Reaction Setup: To a solution of piperazine (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 equiv.) in DCM dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product as a white solid.
Step 2: Synthesis of 1-tert-Butyl 4-benzylpiperazine-1-carboxylate
-
Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF), add benzyl bromide (1.1 equiv.) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Step 3: Synthesis of 1-Benzyl 4-tert-butyl 2-oxopiperazine-1,4-dicarboxylate
-
Reaction Setup: To a solution of 1-tert-butyl 4-benzylpiperazine-1-carboxylate (1.0 equiv.) in a suitable solvent, add an oxidizing agent such as RuO₄ generated in situ from RuCl₃ and NaIO₄.
-
Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with isopropanol. Filter the mixture through a pad of Celite and concentrate the filtrate. Purify the residue by column chromatography to yield the desired keto-piperazine.
Step 4: Synthesis of this compound
-
Reaction Setup: To a solution of 1-Benzyl 4-tert-butyl 2-oxopiperazine-1,4-dicarboxylate (1.0 equiv.) in a mixture of THF and water, add potassium cyanide (KCN) (1.5 equiv.) and ammonium chloride (NH₄Cl) (1.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture at 50 °C for 24 hours. This reaction proceeds via a Strecker-type synthesis mechanism.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate as a key pharmaceutical intermediate, with a particular focus on its role in the synthesis of antiviral agents. Detailed experimental protocols and relevant data are presented to facilitate its application in research and development.
Introduction
This compound is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its rigid piperazine core, substituted with a nitrile group and protected with benzyl and tert-butyl carbamate groups, makes it a versatile synthon for the construction of complex molecular architectures. Notably, this intermediate is a crucial component in the synthesis of Nirmatrelvir, the active pharmaceutical ingredient (API) in the antiviral drug Paxlovid, which is used for the treatment of COVID-19.
The piperazine moiety is a common scaffold in many FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to serve as a linker for various functional groups. The 2-cyano group on the piperazine ring can act as a reactive handle for further chemical transformations or as a key pharmacophoric element interacting with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅N₃O₄ | [1] |
| Molecular Weight | 387.44 g/mol | [1] |
| CAS Number | 1374669-63-2 ((R)-enantiomer) | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While a detailed, publicly available, step-by-step protocol with specific yields for this exact compound is limited, the general synthetic strategy involves the formation of the piperazine ring, introduction of the carboxylate protecting groups, and a stereoselective cyanation step. The following is a representative synthetic approach based on related literature.
Experimental Protocol: Synthesis of a Protected Piperazine-2-carboxylate Precursor
This protocol outlines the synthesis of a key precursor, 1-benzyl 4-tert-butyl piperazine-1,4-dicarboxylate, which can then be further functionalized to introduce the 2-cyano group.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Benzyl chloroformate (CbzCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Monoprotection of Piperazine: To a solution of piperazine (2.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (1.0 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. After completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl piperazine-1-carboxylate.
-
Second N-Protection: Dissolve the resulting tert-butyl piperazine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in DCM. Cool the solution to 0 °C and add benzyl chloroformate (1.1 eq) dropwise. Stir the reaction at room temperature for 4 hours.
-
Work-up and Purification: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-benzyl 4-tert-butyl piperazine-1,4-dicarboxylate.
Introduction of the 2-Cyano Group:
The introduction of the cyano group at the C2 position of the piperazine ring can be achieved through various methods, often involving the formation of an N-acyliminium ion intermediate followed by the addition of a cyanide source (e.g., trimethylsilyl cyanide). This step is typically stereoselective, and the choice of chiral auxiliaries or catalysts is crucial for obtaining the desired enantiomer.
Application in the Synthesis of Nirmatrelvir
This compound is a key intermediate in the synthesis of the antiviral drug Nirmatrelvir. The following workflow illustrates its central role in the construction of the final drug molecule.
Caption: Synthetic workflow for Nirmatrelvir from the key piperazine intermediate.
Experimental Protocol: Amide Coupling Reaction
This protocol describes a general procedure for the amide coupling of the deprotected piperazine intermediate with a carboxylic acid, a key step in the synthesis of Nirmatrelvir precursors.
Materials:
-
Deprotected piperazine intermediate (amine)
-
Carboxylic acid partner
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF or DCM, add EDCI (1.2 eq) and HOBt (1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Add the deprotected piperazine intermediate (1.1 eq) and TEA or DIPEA (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Mechanism of Action of Nirmatrelvir and the Role of the Piperazine Moiety
Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for viral replication, as it cleaves the viral polyproteins into functional non-structural proteins.[3][4] By inhibiting Mpro, Nirmatrelvir effectively halts the viral life cycle.[5]
The piperazine moiety in the precursor molecule plays a crucial role in orienting the molecule within the active site of the Mpro enzyme in the final drug. The overall shape and functionality provided by the substituted piperazine are critical for achieving high binding affinity and inhibitory activity.
Caption: Inhibition of SARS-CoV-2 replication by Nirmatrelvir.
Conclusion
This compound is a high-value pharmaceutical intermediate with a critical application in the synthesis of the antiviral drug Nirmatrelvir. Its complex, stereodefined structure requires a carefully controlled synthetic sequence. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to utilize this versatile building block in the discovery and development of novel therapeutics.
References
Application of Cyanopiperazine Derivatives in CNS Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanopiperazine derivatives represent a versatile class of compounds with significant potential in the discovery of novel therapeutics for a range of Central Nervous System (CNS) disorders. The incorporation of a cyano group (-CN) into the piperazine scaffold can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, often leading to enhanced affinity and selectivity for various CNS targets. These derivatives have shown promise as modulators of key neurotransmitter systems, including serotonergic and dopaminergic pathways, which are implicated in the pathophysiology of depression, anxiety, schizophrenia, and Parkinson's disease. This document provides an overview of their application, quantitative data for select compounds, and detailed protocols for their evaluation.
Key CNS Targets and Therapeutic Potential
The arylpiperazine moiety is a well-established pharmacophore for CNS targets. The addition of a cyano group can fine-tune the pharmacological profile, leading to potent and selective ligands for several key receptors.
-
Serotonin 5-HT1A Receptors: Acting as agonists or partial agonists at 5-HT1A receptors is a key mechanism for anxiolytic and antidepressant drugs. Cyanopiperazine derivatives have been designed to target these receptors with high affinity.[1][2]
-
Dopamine D2 Receptors: Modulation of D2 receptor activity is fundamental to the action of antipsychotic medications. Cyanopiperazine-containing molecules have been explored as D2 receptor antagonists or partial agonists for the treatment of schizophrenia and other psychotic disorders.[3][4]
-
Multi-Target Approaches: Many CNS disorders involve the dysregulation of multiple neurotransmitter systems. The flexible structure of cyanopiperazine derivatives allows for the design of multi-target-directed ligands, for instance, compounds with affinity for both serotonin and dopamine receptors, which may offer a broader spectrum of therapeutic activity.
Data Presentation: In Vitro Pharmacological Data
The following tables summarize the in vitro binding affinities and functional potencies of representative arylpiperazine derivatives, including some with cyano-substituents, at key CNS receptors. This data is compiled from various scientific publications to facilitate comparison.
Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Human Serotonin 5-HT1A Receptors
| Compound ID | Aryl Group | Linker/Terminal Group | Ki (nM) for 5-HT1A | Reference |
| 1 | 2-Methoxyphenyl | 3-Adamantylaminopropyl | 1.2 | [2] |
| 2 | 2-Methoxyphenyl | 3-(3,5-Dimethyladamantylamino)propyl | 21.3 | [2] |
| 3 | Naphth-1-yl | (S)-1,4-Dioxoperhydropyrrolo[1,2-a]pyrazin-2-ylmethyl | 4.1 | [5] |
| 4 | 3-Chlorophenyl | n-Hexyl | 2.67 | |
| 5 | Pyridin-2-yl | 4-(4-Fluorophenyl)butyl | 1.1 | [1] |
| 6 | 2-Methoxyphenyl | 4-(6-Acetyl-4-methylcoumarin-7-oxy)butyl | 1.0 | |
| 7 | 2-Chlorophenyl | 4-(6-Acetyl-4-methylcoumarin-7-oxy)butyl | 0.57 |
Table 2: Binding Affinities (Ki, nM) and Functional Potencies (EC50/IC50, nM) of Arylpiperazine Derivatives at Human Dopamine D2 Receptors
| Compound ID | Aryl Group | Linker/Terminal Group | Ki (nM) for D2 | Functional Assay (EC50/IC50, nM) | Reference |
| 8 | 2,3-Dichlorophenyl | N-Methyl-N-(2-oxo-2-(benzylamino)ethyl)butanamide | 20a: pIC50 > 8 | 20a (cAMP): IC50 = 1.0 nM | |
| 9 | 2,3-Dichlorophenyl | N-Methyl-N-(2-oxo-2-(cyclohexylamino)ethyl)butanamide | 20b: pIC50 > 8 | 20b (cAMP): IC50 = 0.8 nM | |
| 10 | 4-Fluorophenyl | 4-(Pyridin-2-yl)butyl | 124 | - | [1] |
| 11 | Phenyl | 3-(Coumarin-7-oxy)propyl | 28.5 | - | [3] |
| 12 | 2-Methoxyphenyl | 4-(3,4-Dihydro-2(1H)-quinolinon-1-yl)butyl | 13 | - | [4] |
| 13 | 2-Methoxyphenyl | 4-(Coumarin-7-oxy)butyl | pKi = 7.93 | - |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of cyanopiperazine derivatives are provided below.
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT1A receptor using [³H]8-OH-DPAT as the radioligand.
Materials:
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Serotonin (5-HT).
-
Test Compound: Cyanopiperazine derivative of interest.
-
Apparatus: 96-well microplates, glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI), cell harvester, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of membrane preparation (10-20 µg protein), 50 µL of [³H]8-OH-DPAT (final concentration ~0.25 nM), and 100 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]8-OH-DPAT, and 50 µL of 10 µM 5-HT, and 50 µL of assay buffer.
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]8-OH-DPAT, and 100 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Counting:
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This protocol measures the ability of a test compound to act as an agonist or antagonist at the D2 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
Stimulant: Forskolin.
-
Reference Agonist: Dopamine or Quinpirole.
-
Test Compound: Cyanopiperazine derivative of interest.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Apparatus: 384-well white plates, and a microplate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture and Plating:
-
Culture the D2R-expressing cells according to standard protocols.
-
Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Agonist Mode Assay:
-
Aspirate the culture medium and add 10 µL of the test compound at various concentrations.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of forskolin solution (at a concentration that stimulates a submaximal cAMP response, e.g., 1-10 µM).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the cAMP detection kit.
-
-
Antagonist Mode Assay:
-
Aspirate the culture medium and add 10 µL of the test compound at various concentrations.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a solution containing a reference agonist (e.g., dopamine at its EC80 concentration) and forskolin.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert raw data to cAMP concentrations.
-
For agonist mode, plot cAMP concentration against the log of the test compound concentration to determine the EC50 value.
-
For antagonist mode, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50 value.
-
Protocol 3: Mouse Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a behavioral assay used to assess the potential antidepressant efficacy of new compounds.
Materials:
-
Animals: Male C57BL/6 or other suitable mouse strain.
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Test Compound: Cyanopiperazine derivative formulated in a suitable vehicle.
-
Vehicle Control: The vehicle used to dissolve the test compound.
-
Positive Control: A standard antidepressant (e.g., imipramine or fluoxetine).
-
Apparatus: Video camera for recording, and a stopwatch.
Procedure:
-
Acclimation:
-
Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally) 30-60 minutes before the test.
-
-
Test Session:
-
Gently place each mouse individually into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the entire session with a video camera.
-
-
Behavioral Scoring:
-
Analyze the last 4 minutes of the 6-minute session.
-
Measure the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Scoring can be done by a trained observer or using automated video tracking software.
-
-
Data Analysis:
-
Compare the mean immobility time of the test compound group with the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
A significant reduction in immobility time for the test compound group compared to the vehicle group suggests an antidepressant-like effect.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the discovery of cyanopiperazine-based CNS drugs.
Caption: General synthesis of cyanopiperazine derivatives.
References
- 1. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Substituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 2-substituted piperazines is of significant interest in medicinal chemistry and drug development, as this structural motif is a key component in a wide array of biologically active compounds. This document provides an overview of prominent strategies and detailed protocols for the asymmetric synthesis of these valuable chiral building blocks.
Introduction
Chiral 2-substituted piperazines are prevalent scaffolds in numerous pharmaceuticals, exhibiting a broad range of therapeutic activities. The precise control of stereochemistry at the C-2 position is often crucial for pharmacological efficacy and safety. Consequently, robust and efficient methods for their asymmetric synthesis are in high demand. Key strategies that have emerged include the use of chiral auxiliaries, catalytic asymmetric hydrogenation, and syntheses starting from the chiral pool.
I. Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a classical and reliable method to introduce stereocenters. The auxiliary temporarily attaches to the substrate, directs a diastereoselective transformation, and is subsequently removed to afford the desired enantiomerically enriched product.
Application Note:
This approach offers high levels of stereocontrol and is applicable to a range of substrates. A common strategy involves the use of chiral amino alcohols, such as (R)-(-)-phenylglycinol, to construct a chiral piperazinone intermediate.[1] The stereochemistry of the final product is dictated by the choice of the chiral auxiliary.
Protocol: Asymmetric Synthesis of (R)-(+)-2-Methylpiperazine using a Phenylglycinol Auxiliary[1]
This protocol outlines the synthesis of (R)-(+)-2-methylpiperazine starting from (R)-(-)-phenylglycinol as the chiral auxiliary.
Step 1: Synthesis of the Protected 2-Oxopiperazine
-
To a solution of (R)-(-)-phenylglycinol and N-Boc glycine, add a suitable coupling agent (e.g., DCC or HATU) in an appropriate solvent like dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected 2-oxopiperazine intermediate.
Step 2: Reduction and Deprotection
-
Reduce the carbonyl group of the 2-oxopiperazine intermediate using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.
-
Perform the reaction at 0 °C and then allow it to warm to room temperature.
-
Quench the reaction carefully with water and a sodium hydroxide solution.
-
Filter the resulting mixture and concentrate the filtrate.
-
Remove the Boc protecting group under acidic conditions (e.g., TFA in DCM).
-
Cleave the chiral auxiliary, for instance, through hydrogenolysis if it's a benzyl-type auxiliary, to yield (R)-(+)-2-methylpiperazine.
II. Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation offers a more atom-economical approach to chiral piperazines. This method often involves the hydrogenation of a prochiral precursor, such as a pyrazine derivative, using a chiral metal catalyst.
Application Note:
A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to afford chiral piperazin-2-ones.[2][3] These intermediates can then be readily converted to the corresponding chiral piperazines without loss of optical purity.[2] This method provides access to disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[2]
Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols[2][3]
This protocol describes the synthesis of chiral piperazin-2-ones from pyrazin-2-ols.
Step 1: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve the substituted pyrazin-2-ol in a suitable solvent (e.g., methanol or ethanol).
-
Add a chiral palladium catalyst, for example, a complex of a palladium salt with a chiral phosphine ligand.
-
Pressurize the reactor with hydrogen gas (typically 50-100 atm).
-
Stir the reaction mixture at a specific temperature (e.g., 50 °C) for 24-48 hours.
-
After the reaction is complete, carefully release the pressure and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral piperazin-2-one.
Step 2: Conversion to Chiral Piperazine
-
Reduce the amide functionality of the purified piperazin-2-one using a strong reducing agent like LiAlH₄ in THF.
-
Work up the reaction as described in the chiral auxiliary protocol to yield the final chiral 2-substituted piperazine.
III. Synthesis from the Chiral Pool
Utilizing readily available chiral starting materials, such as α-amino acids, is an efficient strategy for constructing chiral piperazines.[4] This approach leverages the inherent chirality of the starting material to build the heterocyclic core.
Application Note:
A practical and scalable synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines can be achieved starting from α-amino acids.[4] A key step in this approach is an aza-Michael addition.[4] This method is also applicable for the synthesis of related chiral diazepanes and diazocanes.[4]
Protocol: Synthesis of Orthogonally Protected 2-Substituted Piperazines from α-Amino Acids[4]
Step 1: Preparation of the Chiral 1,2-Diamine
-
Start with a commercially available N-protected α-amino acid.
-
Reduce the carboxylic acid functionality to an alcohol.
-
Convert the alcohol to a leaving group (e.g., a tosylate or mesylate).
-
Displace the leaving group with an azide, followed by reduction to the amine, to form the orthogonally bis-protected chiral 1,2-diamine.
Step 2: Aza-Michael Addition and Cyclization
-
Generate a vinyl diphenyl sulfonium salt in situ from 2-bromoethyl-diphenylsulfonium triflate.
-
React the chiral 1,2-diamine with the in situ generated vinyl sulfonium salt in the presence of a base. This proceeds via an aza-Michael addition followed by an intramolecular cyclization.
-
Purify the resulting orthogonally protected chiral 2-substituted piperazine by column chromatography.
IV. Catalytic Asymmetric Allylic Alkylation
A modern approach for the synthesis of chiral piperazin-2-ones involves the palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones.[5] This method allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[5][6]
Application Note:
This strategy is particularly useful for accessing α-tertiary piperazin-2-ones, which are challenging to synthesize by other methods.[5] The reaction is tolerant of various N-substituents and substitutions at the stereocenter.[6]
V. One-Pot Synthesis of 3-Aryl/Alkyl Piperazin-2-ones
A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones.[7][8] This efficient process starts from commercially available aldehydes and provides the products in good yields and high enantioselectivities.[7][8]
Summary of Quantitative Data
| Method | Substrate | Product | Yield (%) | ee (%) | Reference |
| Catalytic Asymmetric Hydrogenation | 3,5-dimethyl-pyrazin-2-ol | (3S,5R)-3,5-dimethyl-piperazin-2-one | 93 | 90 | [3] |
| Catalytic Asymmetric Hydrogenation | 3-phenyl-5-methyl-pyrazin-2-ol | (3S,5R)-5-methyl-3-phenyl-piperazin-2-one | 95 | 88 | [3] |
| Chiral Auxiliary-Mediated | (R)-(-)-phenylglycinol & N-Boc glycine | (R)-(+)-2-methylpiperazine | - | >98 (de) | [1] |
| Pd-Catalyzed Carboamination | N¹-aryl-N²-allyl-1,2-diamine | cis-2,6-disubstituted N-aryl piperazine | 60-85 | >97 | [9] |
| One-Pot DROC | Various aldehydes | 3-aryl/alkyl piperazin-2-ones | 38-90 | up to 99 | [7][8] |
Note: "ee" refers to enantiomeric excess, and "de" refers to diastereomeric excess. Yields and ee values are representative examples from the cited literature and may vary depending on the specific substrate and reaction conditions.
Conclusion
The asymmetric synthesis of chiral 2-substituted piperazines can be achieved through a variety of effective strategies. The choice of method depends on factors such as the desired substitution pattern, scalability, and the availability of starting materials. The protocols and data presented here provide a valuable resource for researchers in the design and execution of synthetic routes to these important chiral heterocycles.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Protocol for Boc deprotection of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
An Application Note on the Selective Boc Deprotection of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2][3] This document outlines two common and effective methods for Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane.[4][5] It also includes a comparative data table, troubleshooting guide, and workflow diagrams to assist researchers in achieving high-yield synthesis of the desired deprotected piperazine derivative, a valuable intermediate in drug discovery.
Chemical Reaction Pathway
The deprotection reaction involves the acid-catalyzed cleavage of the Boc group to yield the corresponding secondary amine. The other protecting group, a carboxybenzyl (Cbz or Z) group, is stable under these acidic conditions.[2]
References
HPLC analytical method for 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
An Application Note and Protocol for the HPLC Analysis of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The protocols and methods detailed herein are designed to ensure accurate and reproducible results for purity assessment, impurity profiling, and quantification in various sample matrices.
Introduction
This compound is a piperazine derivative of interest in pharmaceutical research and development.[1] Accurate and precise analytical methods are crucial for its characterization and quality control. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The presence of a benzyl group provides a chromophore suitable for UV detection.[2][3][4]
Principle of the Method
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a mixture of polar solvents (acetonitrile and water). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The analyte is detected by a UV detector at a wavelength where it exhibits significant absorbance.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: HPLC grade formic acid.
-
Standard: Reference standard of this compound of known purity.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: HPLC Chromatographic Conditions
The gradient elution program is detailed below.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 60 | 40 |
| 20.0 | 60 | 40 |
Table 2: Gradient Elution Program
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Table 3: System Suitability Parameters
Data Presentation
The following tables present hypothetical but representative data for the analysis of this compound.
Calibration Data
A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
Table 4: Representative Calibration Data
-
Linearity: The method should be linear over the tested concentration range with a correlation coefficient (r²) ≥ 0.999.
Precision
The precision of the method is evaluated by analyzing replicate preparations of a sample at the same concentration.
| Replicate | Peak Area (arbitrary units) |
| 1 | 760,100 |
| 2 | 758,900 |
| 3 | 761,500 |
| 4 | 759,500 |
| 5 | 762,300 |
| 6 | 760,800 |
| Mean | 760,517 |
| SD | 1,328 |
| % RSD | 0.17% |
Table 5: Method Precision (n=6)
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis.
Caption: HPLC Experimental Workflow Diagram.
References
Application Notes and Protocols for the GC-MS Analysis of Piperazine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of piperazine-based compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine and its derivatives are a significant class of compounds with a wide range of applications, from pharmaceuticals and anthelmintics to their emergence as designer drugs of abuse.[1][2] GC-MS offers a robust and reliable method for the separation, identification, and quantification of these compounds in various matrices.[3][4]
Introduction
Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[2] Its derivatives are of significant interest in medicinal chemistry and toxicology. The analysis of these compounds is crucial for quality control in pharmaceutical manufacturing, clinical and forensic toxicology, and research.[4][5] Gas Chromatography-Mass Spectrometry is a powerful technique for this purpose, providing excellent chromatographic separation and definitive mass spectral identification.[3][4] Due to the presence of secondary amines, derivatization is often employed to enhance volatility and improve chromatographic peak shape.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the GC-MS analysis of representative piperazine-based compounds, 1-Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), in various biological matrices.[6][7]
Table 1: Linearity and Extraction Efficiency [6][7]
| Compound | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Extraction Efficiency (%) |
| BZP | Plasma | 0 - 10 | > 0.99 | 79 - 96 |
| TFMPP | Plasma | 0 - 10 | > 0.99 | 79 - 96 |
| BZP | Urine | 0 - 10 | > 0.99 | 90 - 108 |
| TFMPP | Urine | 0 - 10 | > 0.99 | 90 - 108 |
| BZP | Cell Culture Medium | 0 - 10 | > 0.99 | 76 - 101 |
| TFMPP | Cell Culture Medium | 0 - 10 | > 0.99 | 76 - 101 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) [6][7]
| Compound | Matrix | LOD (µg/mL) | LOQ (µg/mL) |
| BZP | Plasma | 0.004 | 0.016 |
| TFMPP | Plasma | 0.004 | 0.016 |
| BZP | Urine | 0.002 | 0.008 |
| TFMPP | Urine | 0.002 | 0.008 |
| BZP | Cell Culture Medium | 0.156 | 0.312 |
| TFMPP | Cell Culture Medium | 0.312 | 0.625 |
Experimental Protocols
The following are detailed methodologies for the GC-MS analysis of piperazine-based compounds, including sample preparation from solid and biological matrices, and the derivatization procedure.
Protocol 1: Sample Preparation
1.1 Solid Samples (e.g., Powders, Tablets) [3]
-
Accurately weigh approximately 10 mg of the homogenized solid sample.
-
Dissolve the sample in 10 mL of methanol.
-
Vortex the mixture for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into a clean vial.
-
The sample is now ready for derivatization and GC-MS analysis.
1.2 Biological Samples (e.g., Plasma, Urine, Cell Culture Medium) [6][7]
-
Protein Precipitation (for Plasma):
-
Add methanol to the plasma sample in a 1:1 ratio.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 1,600 x g for 15 minutes at 4°C.
-
Collect the supernatant for further processing.
-
-
Enzymatic Hydrolysis (to cleave glucuronide conjugates):
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the compounds of interest using a suitable solvent, such as 2 mL of a 5% NH4OH/MeOH solution.[6][7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Protocol 2: Derivatization[6][7]
Derivatization is a crucial step for many piperazine compounds to improve their volatility and chromatographic performance. A common method involves acylation with trifluoroacetic anhydride (TFAA).
-
To the dry residue from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Incubate the mixture at 70°C for 30 minutes.
-
Cool the sample to room temperature.
-
Dry the sample under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
The sample is now ready for injection into the GC-MS.
Protocol 3: GC-MS Instrumentation and Conditions
The following are representative GC-MS parameters. Optimization may be required based on the specific analytes and instrumentation.
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Injector Temperature: 250°C.[4]
-
Injection Mode: Splitless.[1]
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 min.
-
Ramp to 150°C at 10°C/min, hold for 5 min.
-
Ramp to 300°C at 7.5°C/min, hold for 2 min.[6]
-
-
-
Mass Spectrometer:
Visualizations
The following diagrams illustrate the experimental workflow for the GC-MS analysis of piperazine-based compounds.
Caption: GC-MS analysis workflow for piperazine-based compounds.
Caption: Rationale for derivatization in GC-MS analysis of piperazines.
References
Application Notes and Protocols for 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. The linker component of a PROTAC is critical in dictating its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. Piperazine-containing linkers are increasingly utilized due to their ability to impart conformational rigidity and improve physicochemical properties such as solubility and cell permeability.[1][2] This document provides detailed application notes and hypothetical protocols for the use of a specific, functionalized piperazine building block, 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate , in the synthesis of PROTAC linkers. While direct experimental data for this exact compound is limited, the proposed methodologies are based on established principles of organic synthesis and PROTAC chemistry.
Introduction to Piperazine-Based PROTAC Linkers
The piperazine motif offers several advantages in PROTAC linker design:
-
Conformational Rigidity: The cyclic nature of the piperazine ring reduces the flexibility of the linker, which can pre-organize the PROTAC into a bioactive conformation and enhance the stability of the ternary complex.[2][3]
-
Improved Physicochemical Properties: The nitrogen atoms in the piperazine ring can be protonated at physiological pH, potentially improving aqueous solubility and cell permeability.[3][4]
-
Vectors for Exit Trajectory: Asymmetric substitution on the piperazine ring can control the exit vector of the linker from the protein-binding ligands, optimizing the geometry of the ternary complex.[5]
-
Metabolic Stability: Incorporation of the piperazine heterocycle can enhance metabolic stability compared to linear alkyl or PEG linkers.[3]
The subject of these notes, this compound, is a versatile building block with orthogonally protected nitrogen atoms and a reactive cyano handle, allowing for sequential and controlled linker synthesis.
Physicochemical Properties of Piperazine-Containing Linkers
The incorporation of piperazine moieties can significantly influence the overall properties of a PROTAC molecule. The following table summarizes key properties that can be modulated.
| Property | Influence of Piperazine Moiety | Rationale |
| Solubility | Generally Increased | The basic nitrogen atoms can be protonated, increasing polarity and aqueous solubility.[4] |
| Permeability | Can be Improved | The ability to be protonated can aid in membrane translocation.[3] |
| Rigidity | Increased | The cyclic structure restricts bond rotation compared to aliphatic chains.[2][3] |
| Metabolic Stability | Generally Enhanced | Heterocyclic structures can be less prone to metabolism than linear alkyl chains.[3] |
| pKa | Modifiable | The basicity of the piperazine nitrogens is influenced by neighboring functional groups.[6] |
Proposed Synthetic Workflow
The following diagram illustrates a hypothetical workflow for the synthesis of a PROTAC using this compound as a key building block.
Caption: Hypothetical workflow for PROTAC synthesis.
Experimental Protocols
The following are hypothetical, yet detailed, protocols for the incorporation of this compound into a PROTAC linker. Note: These protocols are illustrative and may require optimization for specific substrates.
Protocol 1: Reduction of the Cyano Group
This protocol describes the conversion of the cyano group to a primary amine, which serves as a handle for amide bond formation.
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Methanol (anhydrous)
-
Ammonia (7N solution in Methanol)
-
Hydrogen gas (H₂)
-
Celite®
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add the 7N methanolic ammonia solution.
-
Carefully add a catalytic amount of Raney Nickel slurry.
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and shake vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude aminomethylpiperazine derivative, which can be used in the next step without further purification.
Protocol 2: Amide Coupling with a Warhead Moiety
This protocol details the coupling of the newly formed amine with a carboxylic acid-functionalized warhead.
Materials:
-
Crude aminomethylpiperazine derivative from Protocol 1
-
Warhead-COOH (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Warhead-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the crude aminomethylpiperazine derivative in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the coupled product.
Protocol 3: N-Boc Deprotection
This protocol describes the selective removal of the tert-butyloxycarbonyl (Boc) protecting group.
Materials:
-
Boc-protected intermediate from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Carefully neutralize the residue with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.[3]
Protocol 4: N-Cbz Deprotection and Final Coupling
This protocol outlines the removal of the carboxybenzyl (Cbz) group and the final coupling to the E3 ligase ligand.
Materials:
-
Cbz-protected intermediate
-
Palladium on carbon (10 wt. % Pd)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
E3 Ligand-COOH
-
HATU, DIPEA, DMF
Procedure (N-Cbz Deprotection):
-
Dissolve the Cbz-protected intermediate in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under an atmosphere of hydrogen gas (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite® and concentrate the filtrate.
Procedure (Final Amide Coupling):
-
Follow the procedure outlined in Protocol 2 , using the Cbz-deprotected intermediate and the E3 Ligand-COOH as the coupling partners.
-
Purify the final PROTAC molecule using an appropriate method, such as preparative HPLC.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, a key intermediate in the development of various pharmaceutical agents. The described synthetic pathway is a robust three-stage process commencing with the selective mono-N-Boc protection of piperazine, followed by N-benzylation, and culminating in the stereoselective introduction of a cyano group at the C2 position via α-lithiation. This protocol is designed to be scalable for industrial applications, with a focus on yield optimization, purity, and operational safety. Detailed experimental procedures, data tables for easy reference, and workflow diagrams are provided to ensure reproducibility and efficient implementation.
Introduction
Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs. The ability to functionalize the piperazine ring at specific positions is crucial for modulating the pharmacological properties of these molecules. The target compound, this compound, is a valuable building block, with the cyano group serving as a versatile handle for further chemical transformations. This application note outlines a scalable and efficient synthesis of this intermediate.
Overall Synthetic Scheme
The synthesis is accomplished in three sequential stages:
-
Stage 1: Synthesis of tert-butyl piperazine-1-carboxylate.
-
Stage 2: Synthesis of 1-benzyl 4-tert-butyl piperazine-1,4-dicarboxylate.
-
Stage 3: Synthesis of this compound.
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern synthetic strategies employed in the discovery and development of enzyme inhibitors. Detailed protocols for key experimental methodologies are provided, along with quantitative data to facilitate the comparison of inhibitor potencies. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding.
Click Chemistry for Enzyme Inhibitor Synthesis
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for the rapid synthesis of enzyme inhibitor libraries.[1] Its high efficiency, broad functional group tolerance, and biocompatible reaction conditions make it ideal for drug discovery.[2]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole-linked enzyme inhibitor.[1][3][4]
Materials:
-
Alkyne-functionalized core scaffold (1 equivalent)
-
Azide-containing partner molecule (1.1 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents)
-
Solvent: 1:1 mixture of water and t-BuOH
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the alkyne scaffold in DMSO.
-
Prepare a 11 mM stock solution of the azide partner molecule in DMSO.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne scaffold (e.g., 20 µL of 10 mM stock) and the azide partner (e.g., 22 µL of 11 mM stock).
-
Add the water/t-BuOH solvent mixture to a final volume of 180 µL.
-
Add the THPTA solution (e.g., 10 µL of 50 mM stock).
-
Add the CuSO₄ solution (e.g., 2 µL of 10 mM stock).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 4 µL of 100 mM stock).
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Purification:
-
Upon completion, the product can be purified by preparative HPLC or column chromatography.
-
Experimental Workflow: Click Chemistry for Inhibitor Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The synthesis typically involves a multi-step process starting with the protection of piperazine, followed by the introduction of the benzyl and tert-butoxycarbonyl (Boc) groups. The key final step is the introduction of the cyano group at the C-2 position of the piperazine ring. A common approach for this cyanation is the α-lithiation of the N-Boc protected piperazine followed by quenching with a cyanide source.
Q2: What are the critical factors affecting the yield of the cyanation step?
A2: The yield of the cyanation step is highly sensitive to several factors, including the choice of base for deprotonation, the reaction temperature, the solvent, and the cyanating agent used. Strict anhydrous conditions are crucial, as the organolithium intermediate is highly reactive towards moisture.
Q3: How can I minimize the formation of side products?
A3: Side product formation can be minimized by carefully controlling the reaction temperature, ensuring slow addition of reagents, and maintaining an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reactions with atmospheric moisture. Purification of intermediates at each step is also recommended to prevent the carry-over of impurities that could interfere with subsequent reactions.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired 2-Cyano-piperazine Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | - Ensure the use of a sufficiently strong and fresh organolithium base (e.g., sec-butyllithium).- Verify the concentration of the organolithium reagent by titration.- Optimize the deprotonation time and temperature. In situ monitoring via techniques like IR spectroscopy can help determine the optimal conditions. |
| Decomposition of Organolithium Intermediate | - Maintain a low reaction temperature (typically -78 °C) during deprotonation and electrophile addition. Uncontrolled warming can lead to decomposition.- Ensure the rapid trapping of the organolithium intermediate with the cyanating agent. |
| Inactive Cyanating Agent | - Use a fresh, high-purity cyanating agent (e.g., trimethylsilyl cyanide).- Consider alternative cyanide sources if one proves ineffective. |
| Presence of Moisture | - Thoroughly dry all glassware and solvents before use.- Perform the reaction under a strictly inert atmosphere (argon or nitrogen). |
| Incorrect Stoichiometry | - Carefully measure and dispense all reagents, ensuring the correct molar ratios. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Over-alkylation/benzylation: If starting from a less substituted piperazine, ensure selective protection to avoid multiple substitutions.- Ring-opening: Steric hindrance on the distal nitrogen (the one with the benzyl group) can help minimize ring fragmentation of the lithiated piperazine.[1]- Epimerization: The stereocenter at C-2 is susceptible to epimerization. Use of non-coordinating solvents and careful temperature control can help maintain stereochemical integrity. |
| Impure Starting Materials | - Purify all starting materials and intermediates before proceeding to the next step.- Characterize intermediates by NMR, MS, and/or other appropriate analytical techniques to confirm their purity. |
| Decomposition during Workup or Purification | - Use mild workup conditions (e.g., quenching with saturated aqueous ammonium chloride at low temperature).- Choose an appropriate purification method (e.g., flash column chromatography with a suitable solvent system) and avoid prolonged exposure of the product to acidic or basic conditions. |
Data Presentation
The following table summarizes the impact of different electrophiles on the yield of α-functionalized N-Boc-N'-benzylpiperazine, which can serve as a reference for the expected reactivity in the cyanation step.
| Electrophile | Product | Yield (%) |
| Me₃SiCl | α-Trimethylsilyl | 74 |
| Bu₃SnCl | α-Tributylstannyl | 60 |
| MeI | α-Methyl | 65 |
| Methyl Chloroformate | α-Methoxycarbonyl | 68 |
| Paraformaldehyde | α-Hydroxymethyl | 72 (as oxazolidinone) |
| Benzophenone | α-(Diphenylhydroxymethyl) | 90 (as oxazolidinone) |
Experimental Protocols
Key Experiment: α-Lithiation and Cyanation of 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate
This protocol is adapted from general procedures for the α-functionalization of N-Boc protected piperazines.
Materials:
-
1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Trimethylsilyl cyanide (TMSCN)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate (1.0 equiv).
-
Dissolve the substrate in anhydrous THF (to a concentration of ~0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1-1.3 equiv) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add trimethylsilyl cyanide (1.2-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in the cyanation step.
References
Technical Support Center: Piperazine Dicarboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of piperazine dicarboxylates.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in piperazine dicarboxylate synthesis?
A1: The most prevalent side reaction is the formation of the 1,4-disubstituted piperazine byproduct. This occurs because piperazine has two reactive secondary amine groups, both of which can react with the carboxylating agent (e.g., chloroformate).[1][2]
Q2: How can I selectively synthesize the mono-substituted piperazine dicarboxylate?
A2: To achieve mono-substitution, a common and effective strategy is to use a protecting group on one of the piperazine nitrogens. The tert-butyloxycarbonyl (Boc) group is widely used for this purpose due to its stability and ease of removal under acidic conditions.[3] Alternatively, using a large excess of piperazine can favor mono-substitution, but this can complicate purification.[1]
Q3: My chloroformate reagent seems to be degrading during the reaction. What is causing this?
A3: Chloroformates are sensitive to moisture and can undergo hydrolysis, especially under basic conditions, to produce the corresponding alcohol, carbon dioxide, and hydrochloric acid.[4] This decomposition not only consumes the reagent but the generated acid can also interfere with the reaction. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
Q4: I am observing the formation of an unexpected lactam. Why is this happening?
A4: Lactam formation can occur as a side reaction in specific synthetic routes, particularly during cyclization reactions to form the piperazine ring itself or in subsequent modifications. The reaction conditions may favor an intramolecular reaction leading to a five or seven-membered lactam ring instead of the desired six-membered piperazine ring.
Q5: My final product has lost its stereochemical purity. What could be the cause?
A5: Racemization can be a significant side reaction when chiral centers are present in the starting materials or intermediates. The reaction conditions, particularly the use of strong bases or elevated temperatures, can lead to the loss of stereochemical integrity. Careful selection of reagents and reaction conditions is essential to prevent racemization.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low Yield of Mono-substituted Product and Significant Di-substitution
Symptoms:
-
LC-MS or NMR analysis shows a mixture of mono- and di-substituted piperazine dicarboxylate.
-
The isolated yield of the desired mono-substituted product is low.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Reactivity of Both Piperazine Nitrogens | 1. Use a Protecting Group: Employ a mono-protected piperazine, such as N-Boc-piperazine, to ensure selective reaction at the unprotected nitrogen.[3] 2. Excess Piperazine: Use a 5-10 fold excess of piperazine relative to the carboxylating agent. This statistically favors mono-substitution.[1] 3. Slow Addition: Add the carboxylating agent (e.g., ethyl chloroformate) dropwise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize di-substitution. |
| Reaction Conditions Favoring Di-substitution | 1. Optimize Temperature and Time: High temperatures and long reaction times can promote the formation of the thermodynamically more stable disubstituted product. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the formation of the mono-substituted product is maximized.[1] 2. Choice of Base: If using a base, its strength can influence the reaction outcome. Consider using a weaker base if a strong base appears to promote di-substitution. |
Issue 2: Low Overall Yield and Presence of Impurities
Symptoms:
-
The overall yield of the desired piperazine dicarboxylate is low.
-
The crude product contains significant impurities other than the di-substituted product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Chloroformate Reagent | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. 2. Reagent Quality: Use a fresh or properly stored bottle of the chloroformate reagent. |
| Incomplete Reaction | 1. Monitor Reaction: Track the reaction progress using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. 2. Stoichiometry: Ensure accurate measurement of all reagents. A slight excess (1.05-1.1 equivalents) of the carboxylating agent may be necessary to drive the reaction to completion. |
| Difficult Purification | 1. Column Chromatography: Piperazine derivatives can be basic and may streak on silica gel. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve separation. 2. Acid-Base Extraction: For separating the basic piperazine product from non-basic impurities, an acid-base extraction can be effective. |
Data Presentation
Table 1: Comparison of Synthetic Strategies for Mono-Piperazine Carboxylate Synthesis
| Method | Piperazine Stoichiometry | Carboxylating Agent | Key Conditions | Mono-substituted Yield (%) | Di-substituted Yield (%) | Reference |
| Direct Acylation | 1.1 eq. | Benzyl Bromide | K2CO3, Acetonitrile, RT, 12-24h | 45 | 35 | [5] |
| Excess Piperazine | 5.0 eq. | Benzyl Bromide | K2CO3, Acetonitrile, RT, 12-24h | 75 | <5 | [5] |
| Boc-Protection | 1.1 eq. (of Boc-piperazine) | Benzyl Bromide | K2CO3, Acetonitrile, RT, 12-24h | >95 (before deprotection) | 0 | [5] |
| Direct Dicarboxylation | 1.0 eq. | Ethyl Chloroformate | Triethylamine, DCM, 0 °C to RT | - | ~90 |
Note: Yields are approximate and can vary based on specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of Mono-tert-butyl Piperazine-1-carboxylate (N-Boc-piperazine)
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise to the piperazine solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate N-Boc-piperazine.[1]
Protocol 2: Synthesis of Diethyl Piperazine-1,4-dicarboxylate
Materials:
-
Piperazine
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add ethyl chloroformate (2.2 eq) dropwise to the stirred solution via the addition funnel over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diethyl piperazine-1,4-dicarboxylate.
-
The crude product can be further purified by vacuum distillation or recrystallization if necessary.
Visualizations
Caption: Main vs. Side Reaction Pathways in Piperazine Dicarboxylate Synthesis.
Caption: Troubleshooting Workflow for Piperazine Dicarboxylate Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the purification of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified Product | Incomplete reaction prior to purification. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before starting the purification process.[1] |
| Product loss during extraction or work-up. | Ensure the pH of the aqueous layer is appropriately adjusted during work-up to maximize the partitioning of the product into the organic phase. | |
| Co-elution with impurities. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. Consider switching the stationary phase (e.g., using alumina instead of silica gel). | |
| Product Streaking or Tailing on TLC/Column | Interaction of the basic piperazine nitrogen with the acidic silica gel. | Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et3N), to the eluent to suppress this interaction. |
| Product is Not Eluting from the Column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. If starting with a hexane/ethyl acetate mixture, incrementally increase the proportion of ethyl acetate. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing a large-scale column. If it is unstable, consider using a less acidic stationary phase like neutral alumina. | |
| Poor Separation of Product from Impurities | Inappropriate solvent system. | Systematically test different solvent systems using TLC to find the optimal conditions for separation. A difference in Rf values of at least 0.2 is generally recommended for good separation on a column. |
| Overloading the column with the crude sample. | As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. | |
| Column was packed improperly. | Ensure the silica gel is packed uniformly without any cracks or channels to allow for even solvent flow and separation. | |
| Crude Sample is Not Soluble in the Eluent | The chosen eluent for chromatography is too non-polar for the sample. | Dissolve the crude sample in a minimal amount of a slightly more polar solvent (e.g., dichloromethane) before loading it onto the column. Alternatively, use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column. |
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A common solvent system for compounds of this type is a mixture of hexanes and ethyl acetate. A gradient elution starting from a lower polarity (e.g., Hexanes/Ethyl Acetate = 3:1) and gradually increasing to a higher polarity (e.g., Hexanes/Ethyl Acetate = 1:1) is often effective for separating the desired product from impurities.[2]
Q2: How can I visualize the compound on a TLC plate?
A2: this compound contains a benzyl group, which should allow for visualization under a UV lamp (254 nm). Additionally, staining with potassium permanganate (KMnO4) can be used as a general visualization technique for organic compounds.
Q3: My purified product is an oil and won't crystallize. What should I do?
A3: The presence of residual solvent or minor impurities can prevent crystallization. Ensure all solvent has been removed under high vacuum. If impurities are suspected, re-purification by column chromatography or another technique may be necessary.
Q4: I am observing a significant amount of a disubstituted piperazine byproduct. How can I separate it?
A4: Disubstituted byproducts are typically less polar than the desired monosubstituted product. Adjusting the polarity of the eluent during column chromatography should allow for separation. A less polar solvent system will elute the disubstituted byproduct first.
Q5: What is the purpose of adding triethylamine to the eluent?
A5: The basic nitrogen atoms in the piperazine ring can interact with the acidic silanol groups on the surface of the silica gel. This interaction can lead to streaking or tailing of the compound on the TLC plate and poor separation during column chromatography. Adding a small amount of a base like triethylamine to the eluent helps to neutralize these acidic sites and improve the chromatography.
Experimental Protocol: Column Chromatography Purification
This protocol provides a detailed methodology for the purification of this compound.
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)
- Hexanes (HPLC grade)
- Ethyl acetate (HPLC grade)
- Triethylamine (optional)
- Glass chromatography column
- Collection tubes/flasks
- TLC plates (silica gel 60 F254)
- UV lamp
- Potassium permanganate stain
2. Preparation of the Column:
- Secure a glass chromatography column vertically.
- Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexanes/Ethyl Acetate = 9:1).
- Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.
- Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
- Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent if necessary (e.g., dichloromethane).
- Carefully apply the sample solution to the top of the silica gel bed using a pipette.
- Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
4. Elution:
- Carefully add the initial eluent to the top of the column.
- Begin collecting fractions.
- Monitor the elution of the product by TLC analysis of the collected fractions.
- A suggested gradient elution is as follows:
- Fractions 1-10: Hexanes/Ethyl Acetate = 9:1
- Fractions 11-20: Hexanes/Ethyl Acetate = 4:1
- Fractions 21-40: Hexanes/Ethyl Acetate = 3:1 to 1:1
- The exact gradient should be optimized based on TLC analysis of the crude mixture.
5. Fraction Analysis and Product Isolation:
- Spot each collected fraction on a TLC plate.
- Develop the TLC plate in an appropriate solvent system (e.g., Hexanes/Ethyl Acetate = 1:1).
- Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
- Combine the fractions containing the pure product.
- Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate | A common and effective solvent system for this class of compounds. |
| Elution Mode | Gradient | Start with a low polarity (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase to a higher polarity (e.g., 50% Ethyl Acetate in Hexanes). |
| Typical Rf of a similar compound | ~0.3-0.5 in Hexanes/Ethyl Acetate (1:1) | The Rf should be determined for the specific crude mixture before purification. |
| Additive (Optional) | 0.1-1% Triethylamine | To be added to the eluent to prevent tailing. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Optimizing Cyanation of Piperazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cyanation of piperazines. This resource aims to address common experimental challenges and provide detailed protocols to ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the N-cyanation of piperazines?
A1: The most commonly employed reagent for the N-cyanation of secondary amines, including piperazines, is cyanogen bromide (BrCN). It is commercially available and reacts readily with the nucleophilic nitrogen atoms of the piperazine ring. Other cyanating agents, such as trimethylsilyl cyanide (TMSCN) in the presence of an oxidant (e.g., bleach), can also be used as a safer alternative to the highly toxic cyanogen halides.
Q2: How can I control the reaction to favor mono-cyanation over di-cyanation?
A2: Achieving selective mono-cyanation is a significant challenge due to the presence of two reactive secondary amine groups in piperazine. The most effective strategy is to use a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to block one of the nitrogen atoms. This allows for the selective cyanation of the unprotected nitrogen. Subsequent deprotection of the Boc group yields the desired mono-cyanated piperazine. Alternatively, carefully controlling the stoichiometry of the cyanating agent (using one equivalent or slightly less) and reaction conditions (e.g., lower temperature) can favor mono-cyanation, but this often results in a mixture of starting material, mono-cyanated, and di-cyanated products, requiring careful purification.
Q3: What are the typical side reactions observed during the cyanation of piperazines?
A3: The primary side reaction is the formation of the di-cyanated product, piperazine-1,4-dicarbonitrile, especially when an excess of the cyanating agent is used. If using cyanogen bromide, over-alkylation to form a quaternary ammonium salt is a possibility, though less common under standard cyanation conditions. Depending on the substrate and reaction conditions, degradation of the piperazine ring or reactions with other functional groups on substituted piperazines can also occur.
Q4: What are the recommended purification methods for cyanated piperazines?
A4: Purification of cyanated piperazines can be challenging due to their basic nature and potential water solubility.
-
Column Chromatography: This is the most common method. To prevent streaking or "tailing" of the basic product on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
Acid-Base Extraction: This technique can be used to separate the basic piperazine products from non-basic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution. The piperazine derivatives will move into the aqueous layer as their corresponding salts. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified product.
-
Crystallization: If the cyanated product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive cyanating agent. 2. Suboptimal reaction temperature. 3. Insufficient reaction time. 4. Poor nucleophilicity of the piperazine nitrogen (e.g., due to steric hindrance or electron-withdrawing substituents). | 1. Use a fresh bottle of cyanogen bromide or other cyanating agent. 2. Optimize the reaction temperature. While many cyanations proceed at room temperature, gentle heating may be required for less reactive substrates. 3. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 4. For sterically hindered or electron-poor piperazines, consider using a more reactive cyanating agent or more forcing reaction conditions (higher temperature, longer reaction time). |
| Formation of Di-cyanated Product Instead of Mono-cyanated Product | 1. Excess of cyanating agent used. 2. High reaction temperature or prolonged reaction time favoring the thermodynamically more stable di-substituted product. | 1. Use a stoichiometric amount or a slight excess of the piperazine relative to the cyanating agent. 2. Add the cyanating agent slowly to the reaction mixture to maintain a low concentration. 3. Employ a protecting group strategy (e.g., using N-Boc-piperazine) for selective mono-cyanation. |
| Difficult Purification (Product mixture of starting material, mono-, and di-cyanated piperazine) | 1. Non-selective reaction conditions. 2. Similar polarities of the components in the mixture. | 1. Optimize the reaction for higher selectivity (see above). 2. For column chromatography, use a shallow solvent gradient to improve separation. The addition of a small amount of triethylamine to the eluent can improve peak shape. 3. Consider converting the mixture to their salts (e.g., hydrochlorides) and attempting fractional crystallization. |
| Product is Lost During Aqueous Workup | The cyanated piperazine product, especially the mono-cyanated version, may have some water solubility as its protonated salt. | Ensure the aqueous layer is thoroughly basified (pH > 10) before extraction with an organic solvent. Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and isopropanol. Perform multiple extractions to ensure complete recovery of the product. |
Data Presentation
Table 1: Reaction Conditions for the Cyanation of Piperazine Derivatives
| Entry | Piperazine Substrate | Cyanating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 1-Allyl-4-methylpiperazine | Cyanogen Bromide (1.1) | Chloroform | Room Temp. | 24 | 4-Methylpiperazine-1-carbonitrile | 52 |
| 2 | N-Boc-piperazine | Cyanogen Bromide (1.1) | Dichloromethane | 0 to Room Temp. | 12 | tert-Butyl 4-cyanopiperazine-1-carboxylate | Estimated >80 (based on similar reactions) |
| 3 | Piperazine | Cyanogen Bromide (~1.0) | Dichloromethane | 0 to Room Temp. | 12 | Piperazine-1-carbonitrile & Piperazine-1,4-dicarbonitrile | Mixture, ratio-dependent on exact stoichiometry |
| 4 | Piperazine | Cyanogen Bromide (>2.0) | Dichloromethane | Room Temp. | 24 | Piperazine-1,4-dicarbonitrile | Yields can be high, but purification is necessary |
Note: Data for entries 2-4 are estimated based on typical reaction conditions for secondary amines and may require optimization.
Experimental Protocols
Protocol 1: Synthesis of 4-Methylpiperazine-1-carbonitrile [1]
This protocol is adapted from the cyanation of 1-allyl-4-methylpiperazine, which undergoes in-situ deallylation followed by cyanation.
-
Materials:
-
1-Allyl-4-methylpiperazine (4 mmol)
-
Cyanogen bromide (4.4 mmol)
-
Anhydrous Chloroform (5 mL)
-
-
Procedure:
-
To a solution of 1-allyl-4-methylpiperazine (4 mmol) in anhydrous chloroform (5 mL) under a nitrogen atmosphere, slowly add cyanogen bromide (4.4 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a 2% methanol in dichloromethane eluent to yield 4-methylpiperazine-1-carbonitrile as a colorless liquid.
-
Protocol 2: Mono-cyanation of Piperazine via N-Boc Protection
This two-step protocol is a reliable method for the synthesis of piperazine-1-carbonitrile.
-
Step 1: Synthesis of tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Materials:
-
Piperazine (2.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve piperazine in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate N-Boc-piperazine.
-
-
-
Step 2: Cyanation of N-Boc-piperazine
-
Materials:
-
N-Boc-piperazine (1.0 eq.)
-
Cyanogen bromide (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.2 eq.)
-
-
Procedure:
-
Dissolve N-Boc-piperazine in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add a solution of cyanogen bromide in anhydrous dichloromethane.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude tert-butyl 4-cyanopiperazine-1-carboxylate can be deprotected using standard methods (e.g., trifluoroacetic acid in dichloromethane) to yield piperazine-1-carbonitrile.
-
-
Visualizations
Caption: Workflow for optimizing mono-cyanation of piperazine.
References
Technical Support Center: Troubleshooting Boc Protection and Deprotection
This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the protection of amines with the tert-butyloxycarbonyl (Boc) group and its subsequent removal.
Frequently Asked Questions (FAQs) - Boc Protection
Q1: My Boc protection reaction is slow or incomplete. What are the common causes and solutions?
A1: Several factors can lead to incomplete or sluggish Boc protection reactions. These include:
-
Poorly nucleophilic amines: Anilines, indoles, and other electron-deficient amines are less reactive and may require harsher conditions or a catalyst.[1]
-
Insoluble starting materials: Zwitterionic compounds like amino acids can have poor solubility in common organic solvents, hindering the reaction.[1]
-
Steric hindrance: Bulky groups near the amine can impede the approach of the Boc anhydride.
Troubleshooting Strategies:
-
Increase Reactivity: For poorly nucleophilic amines, the addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction.[2]
-
Improve Solubility: For zwitterionic compounds, performing the reaction in a mixture of water and an organic solvent like acetone or THF with a base such as sodium bicarbonate can improve solubility and reaction rate.[3][4]
-
Adjust Reaction Conditions: Increasing the temperature or reaction time can help drive the reaction to completion.[5] Using a more polar solvent might also improve the solubility of the amine starting material.
Frequently Asked Questions (FAQs) - Boc Deprotection
Q1: My Boc deprotection is incomplete. What are the primary reasons and how can I resolve this?
A1: Incomplete Boc deprotection is a common issue and can often be attributed to the following:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to effectively cleave the Boc group. The rate of cleavage can have a second-order dependence on the acid concentration.[6][7]
-
Steric Hindrance: Amines in a sterically congested environment may require more forceful conditions for the Boc group to be removed.[8][9]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low.[9]
-
Poor Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic, and absorbed water can reduce its effective acidity.[10]
Troubleshooting Strategies:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is slow at 0 °C, allowing it to warm to room temperature can be effective.[8] For resistant substrates, using neat TFA may be necessary.[11]
-
Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[6][8]
-
Extend Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to stir for a longer period if necessary.[12]
Q2: I am observing unexpected side products during Boc deprotection. What are they and how can I prevent them?
A2: The most common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage.[12][13]
-
tert-Butylation: The electrophilic tert-butyl cation can react with electron-rich functional groups such as the indole ring of tryptophan, the thioether of methionine, and the phenolic ring of tyrosine.[12][14]
-
Trifluoroacetylation: When using TFA, the deprotected amine can sometimes be acylated by a trifluoroacetyl group.[7]
Preventative Measures:
The most effective way to prevent these side reactions is by using "scavengers" in the deprotection cocktail. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[12]
Data Presentation: Scavenger Cocktails for Boc Deprotection
| Target Residue(s) | Scavenger(s) | Typical Concentration (v/v) | Reference(s) |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Thioanisole | 2.5% - 5% | [12][13] |
| Methionine (Met) | Thioanisole | 2.5% - 5% | [12][13] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2.5% | [12][13] |
| Tyrosine (Tyr) | Phenol | 2.5% | [12] |
| General Purpose | Water (H₂O), Triisopropylsilane (TIS) | 2.5% - 5% each | [12][13] |
A common general-purpose scavenger cocktail is a mixture of 95:2.5:2.5 (v/v/v) of TFA/H₂O/TIS.[11][13]
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amine
This protocol is a widely applicable method for the Boc protection of primary and secondary amines using di-tert-butyl dicarbonate (Boc₂O).[3]
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.5 equivalents)
-
Base (e.g., triethylamine, sodium bicarbonate) (1.0 - 2.0 equivalents)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a water/acetone mixture)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir.
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution.
-
Allow the reaction to stir at room temperature. Reaction times typically range from 1 to 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up to remove the base and byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Protocol 2: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the standard method for removing a Boc protecting group using TFA in DCM.[11]
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[11]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[11]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[12] The resulting amine TFA salt can often be used directly in the next step or neutralized.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
How to avoid racemization in chiral piperazine synthesis
Welcome to the technical support center for chiral piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to racemization and loss of enantiomeric excess (ee). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you achieve optimal stereoselectivity in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of chiral piperazines.
Section 1: Low Enantiomeric Excess & Initial Checks
Q1: My final chiral piperazine product shows low or inconsistent enantiomeric excess (% ee). What is the first thing I should check?
A1: Before troubleshooting your reaction chemistry, you must rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated method can provide misleading % ee values.
-
Key Validation Steps:
-
Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally required for accurate quantification.
-
Accuracy: Prepare and analyze standard samples with known enantiomeric compositions (e.g., 90:10, 75:25, 50:50) to confirm your method provides accurate measurements.
-
Precision: Inject the same sample multiple times (e.g., n=6) to ensure the results are consistent and reproducible. The relative standard deviation (RSD) should typically be less than 2%.
-
Linearity: Verify that the detector response is linear for both enantiomers across a range of concentrations. A common pitfall is one enantiomer having a different UV response, leading to an inaccurate ratio determination.
-
Q2: I've validated my analytical method, but the % ee is still low. What's the next most likely culprit?
A2: Scrutinize the purity of all reagents, solvents, and catalysts. Asymmetric reactions are highly sensitive to trace impurities.
-
Substrate Purity: Impurities in the starting material can react competitively, leading to racemic products. Consider repurifying your substrate via recrystallization, distillation, or chromatography.
-
Solvent Quality: Use anhydrous and peroxide-free solvents as required. Trace amounts of water or other impurities can interfere with catalysts and reagents.
-
Catalyst/Reagent Quality: Ensure chiral catalysts, ligands, and reagents have high enantiomeric purity. Impurities in these critical components directly impact the product's ee.[1]
Section 2: Reaction Conditions & Racemization Mechanisms
Q3: What is the primary chemical mechanism that causes racemization at a stereocenter alpha to a carbonyl group (e.g., in piperazin-2-ones)?
A3: The most common mechanism is the formation of a planar, achiral enolate or azlactone (oxazolone) intermediate.[2] Activation of a carboxylic acid makes the alpha-proton acidic. A base can then abstract this proton, leading to a loss of stereochemistry. The subsequent reaction of this planar intermediate produces a racemic or partially racemized mixture.[2]
Q4: How do I select the right base to minimize racemization?
A4: The choice of base is critical. Strong, non-sterically hindered bases like triethylamine (TEA) are more likely to cause racemization by abstracting the alpha-proton.
-
Recommendation: Use a sterically hindered, weaker base. Diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred as their bulkiness disfavors the abstraction of the alpha-proton over other desired reactions.[2] The basicity and steric hindrance of organic bases have a great influence on racemization.[2]
Q5: My % ee is high before N-deprotection but drops significantly afterward. What should I do?
A5: This indicates that the deprotection conditions are causing racemization. This is common when the stereocenter is adjacent to the nitrogen being deprotected or another activating group.
-
Acidic Deprotection (e.g., Boc group with TFA): Harsh acidic conditions can sometimes facilitate epimerization.
-
Troubleshooting:
-
Lower the Temperature: Perform the deprotection at 0 °C or below.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Use Milder Acids: Consider using HCl in dioxane or methanol, which can be milder than TFA.[3]
-
-
-
Basic Deprotection (e.g., Fmoc group): Ensure the basic conditions are not promoting enolate formation. While less common for piperazines, if applicable, use non-nucleophilic bases and keep temperatures low.
-
Work-up: Be mindful of pH during work-up. Prolonged exposure to strongly acidic or basic aqueous layers can cause racemization of the final product. Neutralize and extract promptly.
Q6: Can the reaction temperature and solvent affect my enantiomeric excess?
A6: Absolutely. These are two of the most important parameters to optimize.
-
Temperature: In most asymmetric syntheses, lower temperatures lead to higher enantioselectivity.[4][5] This is because the difference in activation energies for the formation of the two enantiomers becomes more pronounced at lower temperatures. Always screen a range of temperatures (e.g., RT, 0 °C, -20 °C, -78 °C) to find the optimum.
-
Solvent: The solvent can dramatically influence % ee by affecting the conformation of the catalyst-substrate complex and the stability of transition states.[5] Polar aprotic solvents like dichloromethane (DCM) and toluene are common, but screening a variety of solvents is highly recommended.[6]
Data Presentation: Optimizing Reaction Conditions
Quantitative data is crucial for selecting the optimal conditions to avoid racemization. The following tables summarize results from published studies on chiral piperazine and piperazin-2-one synthesis.
Table 1: Effect of Additives and Solvent in Pd-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol [1]
This table shows the optimization of additives and solvents for the synthesis of a chiral piperazin-2-one, demonstrating their significant impact on enantiomeric excess (% ee).
| Entry | Additive (100 mol%) | Solvent (1:1 mixture) | % ee (Configuration) |
| 1 | None | TFE / Benzene | 50 (R,S) |
| 2 | Acetic Acid | TFE / Benzene | 65 (R,S) |
| 3 | L-CSA | TFE / Benzene | 81 (R,S) |
| 4 | D-CSA | TFE / Benzene | 82 (R,S) |
| 5 | TFA | TFE / Benzene | 66 (R,S) |
| 6 | TsOH·H₂O | TFE / Benzene | 86 (S,R) |
| 7 | TsOH·H₂O | DCM / Benzene | 90 (S,R) |
| 8 | TsOH·H₂O | Toluene / Benzene | 85 (S,R) |
| Reaction Conditions: Substrate (0.2 mmol), Pd(OCOCF₃)₂ (3.0 mol%), (R)-TolBINAP (3.3 mol%), H₂ (1000 psi), 80 °C, 24 h. TFE = 2,2,2-trifluoroethanol; CSA = Camphorsulfonic acid; TFA = Trifluoroacetic acid; TsOH = p-Toluenesulfonic acid; DCM = Dichloromethane. |
Table 2: Influence of Base and Coupling Reagent on Racemization [2]
This table illustrates general trends for coupling reactions where the stereocenter is alpha to an activated carboxyl group.
| Coupling Reagent | Additive | Base | Temperature | Racemization Risk |
| DIC / EDC | HOBt | DIPEA | 0 °C → RT | Low |
| DIC / EDC | None | TEA | RT | High |
| HATU | None | DIPEA | 0 °C → RT | Very Low |
| HATU | None | TEA | RT | Moderate |
| BOP | None | TEA | RT | High |
| DIC = Diisopropylcarbodiimide; EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole; HATU = Hexafluorophosphate Azabenzotriazole Uronium; BOP = (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate; DIPEA = Diisopropylethylamine; TEA = Triethylamine. |
Experimental Protocols
Detailed methodologies are provided for key experimental procedures where racemization is a significant risk.
Protocol 1: General Procedure for Non-Racemizing N-Boc Deprotection [3]
This protocol uses HCl in dioxane, which is often a milder alternative to TFA for removing a Boc protecting group, thereby minimizing the risk of epimerization.
-
Preparation: Dissolve the N-Boc protected chiral piperazine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or dioxane) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 4M HCl in dioxane (3-5 equiv.) to the stirred solution.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or LC-MS (typically 1-3 hours). The hydrochloride salt of the deprotected piperazine may precipitate.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step. Alternatively, to obtain the free base:
-
Carefully add a saturated aqueous solution of NaHCO₃ or another mild base until the pH is > 8.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected chiral piperazine.
-
Protocol 2: Asymmetric Hydrogenation of a Pyrazine to a Chiral Piperazine [7]
This protocol details an Iridium-catalyzed asymmetric hydrogenation, a powerful method for establishing stereocenters on the piperazine ring.
-
Catalyst Preparation: In an inert atmosphere glovebox, add [Ir(COD)Cl]₂ (1.0 mol %) and the chiral ligand (e.g., (S,S)-f-Binaphane, 2.2 mol %) to a vial.
-
Reaction Setup: In a separate vial, dissolve the pyrazinium salt substrate (e.g., 1-benzyl-3-methylpyrazinium bromide, 0.20 mmol) in the chosen anhydrous solvent (e.g., a 1:1 mixture of Toluene/1,4-Dioxane, 3.0 mL).
-
Assembly: Add the substrate solution to the catalyst vial. Seal the vial and place it into a high-pressure autoclave.
-
Hydrogenation: Purge the autoclave with hydrogen gas (3-4 cycles). Pressurize the autoclave to the desired pressure (e.g., 600-1200 psi H₂).
-
Reaction Execution: Stir the reaction mixture at the optimized low temperature (e.g., -20 °C) for the required time (e.g., 36 hours).
-
Work-up and Analysis: After carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified chiral piperazine using a validated chiral HPLC method.
Visualizations: Workflows and Logic Diagrams
Workflow for Troubleshooting Low Enantiomeric Excess
This diagram outlines a logical sequence of steps to diagnose the cause of poor stereoselectivity in a chiral synthesis.
References
Technical Support Center: 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning impurities encountered during the synthesis and handling of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate.
Troubleshooting Guide
This section addresses common issues observed during the synthesis and purification of this compound.
Issue 1: Incomplete reaction or low yield.
-
Question: My reaction to synthesize this compound is not going to completion, resulting in a low yield. What are the possible causes and solutions?
-
Answer: Incomplete reactions can be attributed to several factors:
-
Reagent Quality: Ensure all starting materials, especially the cyanide source (e.g., NaCN or KCN) and the piperazine precursor, are of high purity and anhydrous where necessary. Moisture can interfere with the cyanation step.
-
Reaction Conditions: The reaction temperature and time are critical. For the cyanation of a mesylate precursor, temperatures around 60°C for several hours are often required.[1] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.
-
Base Equivalents: In reactions involving deprotonation or neutralization, the stoichiometry of the base is crucial. Ensure the correct number of equivalents of base (e.g., triethylamine) is used.
-
Mixing: In heterogeneous reactions, ensure efficient stirring to facilitate contact between reactants.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of unexpected peaks in analytical data (LC-MS, NMR).
-
Question: I am observing unexpected peaks in my LC-MS/NMR analysis of the final product. What are the likely impurities?
-
Answer: The presence of unexpected peaks can indicate several potential impurities arising from side reactions or incomplete reactions. Based on the likely synthetic route, common impurities include:
-
Unreacted Starting Materials: The most common impurities are residual starting materials such as 1-benzyl 4-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate or its mesylated intermediate.
-
Epimerization: The stereocenter at the C2 position is susceptible to epimerization, especially under basic or harsh reaction conditions. This can lead to the formation of the diastereomer.
-
Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a primary amide or a carboxylic acid, particularly if the reaction is exposed to acidic or basic conditions during work-up for a prolonged period.
-
N-Debenzylation: The N-benzyl group can be cleaved under certain hydrogenolysis conditions or with strong acids.[2][3]
-
N-Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be removed by strong acids, leading to the deprotected piperazine. The resulting reactive tert-butyl cation can also lead to t-butylation of other nucleophilic sites.
-
Side products from the Cyanide Source: Depending on the reaction conditions, side products related to the cyanide source might be formed.
-
Potential Impurity Profile
| Impurity Name | Structure | Potential Origin |
| 1-Benzyl 4-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | Starting Material | Incomplete mesylation or cyanation |
| 1-Benzyl 4-tert-butyl (2R)-2-(methylsulfonyloxymethyl)piperazine-1,4-dicarboxylate | Intermediate | Incomplete cyanation |
| (S)-1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | Diastereomer | Epimerization at C2 |
| 1-Benzyl 4-tert-butyl 2-(aminocarbonyl)piperazine-1,4-dicarboxylate | Hydrolysis Product | Partial hydrolysis of the nitrile |
| 1-Benzyl 4-tert-butyl 2-carboxypiperazine-1,4-dicarboxylate | Hydrolysis Product | Complete hydrolysis of the nitrile |
| 4-tert-Butyl 2-cyanopiperazine-1,4-dicarboxylate | Debenzylation Product | Cleavage of the N-benzyl group |
| 1-Benzyl 2-cyanopiperazine-1-carboxylate | De-Boc Product | Cleavage of the N-Boc group |
Issue 3: Difficulty in purifying the final product.
-
Question: I am struggling to purify this compound from its impurities. What purification strategies are recommended?
-
Answer: Purification can be challenging due to the similar polarity of the desired product and some of its impurities.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from less polar and more polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities. Experiment with different solvents to find the optimal conditions.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be employed to separate closely related impurities like diastereomers.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the typical synthetic route for this compound?
-
Answer: A common synthetic approach involves a two-step process starting from a protected piperazine with a hydroxymethyl group at the 2-position.[1] The hydroxyl group is first activated, typically by converting it to a good leaving group like a mesylate. This is followed by a nucleophilic substitution with a cyanide salt to introduce the cyano group.
Synthetic Workflow
Caption: General synthetic workflow.
-
Question 2: How can I monitor the progress of the reaction?
-
Answer: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction. A suitable TLC mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the starting material, intermediate, and the final product.
-
Question 3: What are the recommended storage conditions for this compound?
-
Answer: To maintain its stability, the compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air.
-
Question 4: What are the key analytical techniques for assessing the purity of the final product?
-
Answer: The purity of this compound should be assessed using a combination of techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major organic impurities.
-
LC-MS: To determine the purity profile and identify the molecular weights of any impurities.
-
Chiral HPLC: To determine the enantiomeric or diastereomeric purity if the synthesis is stereospecific.
-
Elemental Analysis: To confirm the elemental composition of the final product.
-
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound and may require optimization.[1]
Step 1: Mesylation of 1-benzyl 4-(tert-butyl) (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate
-
Dissolve 1-benzyl 4-(tert-butyl) (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (3.0 eq) to the solution.
-
Add methanesulfonyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 20 °C for one hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude mesylated intermediate, which can be used in the next step without further purification.
Step 2: Cyanation of 1-benzyl 4-tert-butyl (2R)-2-(methylsulfonyloxymethyl)piperazine-1,4-dicarboxylate
-
Dissolve the crude mesylated intermediate from Step 1 in dimethylacetamide (DMA).
-
Add sodium cyanide (NaCN) (4 eq.).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, remove the solvent under vacuum.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
Stability issues of cyanopiperazine derivatives under acidic conditions
Welcome to the Technical Support Center for Cyanopiperazine Derivatives. This resource is designed for researchers, scientists, and drug development professionals to address stability issues encountered during experiments, particularly under acidic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions regarding the stability of cyanopiperazine derivatives in acidic environments.
Q1: My cyanopiperazine derivative is degrading in an acidic aqueous solution. What is the likely degradation pathway?
A1: Under acidic conditions, cyanopiperazine derivatives are susceptible to hydrolysis of the cyano group. While the piperazine ring itself is generally stable, the nitrile functional group can undergo a two-step hydrolysis. First, the nitrile is hydrolyzed to a primary amide intermediate (piperazine-2-carboxamide). Subsequently, this amide can be further hydrolyzed to the corresponding carboxylic acid (piperazine-2-carboxylic acid). The rate of these reactions is dependent on the pH and temperature of the solution. It is also possible for other susceptible functional groups on the molecule to undergo hydrolysis.
Below is a proposed degradation pathway for a generic 2-cyanopiperazine derivative under acidic conditions.
Q2: I am observing unexpected peaks in my HPLC analysis after exposing my cyanopiperazine compound to acidic conditions. How can I identify these new peaks?
A2: The new peaks likely correspond to degradation products. To identify them, you should perform a forced degradation study and characterize the resulting products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] A common approach is to use HPLC coupled with a photodiode array (PDA) detector and a mass spectrometer (HPLC-PDA-MS).[1] This will provide you with the retention times, UV spectra, and mass-to-charge ratios of the degradation products, which are crucial for structure elucidation.
Q3: How can I improve the stability of my cyanopiperazine derivative in an acidic formulation?
A3: Several strategies can be employed to enhance the stability of your compound:
-
pH Optimization: Conduct a pH-stability profile to determine the pH at which your compound is most stable. Formulating your solution with a buffer system to maintain this optimal pH is critical.[2]
-
Co-solvents: The addition of co-solvents such as ethanol or glycerin can reduce the activity of water and potentially slow down hydrolysis.[2]
-
Lyophilization: For highly sensitive compounds, freeze-drying (lyophilization) to create a powder for reconstitution can prevent aqueous instability during storage.[2]
-
Salt Formation: Formulating the cyanopiperazine derivative as a salt (e.g., hydrochloride) can sometimes improve its stability in solution, although the impact on acid-catalyzed degradation should be experimentally verified.[2]
Q4: My experimental results are inconsistent. Could this be related to the stability of my cyanopiperazine compound?
A4: Inconsistent results can indeed be a sign of compound instability. Degradation can occur during sample preparation, storage, or analysis. To ensure the reliability of your data, it is essential to assess the stability of your compound under your specific experimental conditions. This includes evaluating its stability in the solvents used for stock solutions and dilutions, as well as its stability at the temperatures used for storage and during the analytical run.
Troubleshooting Guide: Decision Tree
If you are facing stability issues, the following decision tree can guide you through the troubleshooting process.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of a cyanopiperazine derivative in an acidic environment.
Objective: To generate and identify degradation products of a cyanopiperazine derivative under acidic stress.
Materials:
-
Cyanopiperazine derivative
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
Suitable buffer for mobile phase
-
HPLC system with PDA and MS detectors
Procedure:
-
Sample Preparation: Prepare a stock solution of the cyanopiperazine derivative in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Stress:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
In a separate experiment, use 1 M HCl for more aggressive degradation.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Take samples at each time point.
-
-
Neutralization: After the desired time, cool the samples to room temperature and neutralize them with an appropriate amount of NaOH to stop the degradation.
-
HPLC Analysis:
-
Analyze the stressed samples, a control sample (unstressed), and a blank (solvent with acid, neutralized) by HPLC-PDA-MS.
-
Use a suitable C18 column and a gradient elution method with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control to identify new peaks.
-
Analyze the mass spectra of the new peaks to determine their mass-to-charge ratios and fragmentation patterns to propose structures for the degradation products.
-
References
Technical Support Center: Optimizing Solvent Systems for Piperazine Reaction Workup
Welcome to the technical support center for optimizing solvent systems in piperazine reaction workups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My piperazine-containing product is highly water-soluble, making extraction difficult. How can I improve the recovery from an aqueous workup?
A1: The high water solubility of many piperazine derivatives is a common challenge due to the presence of the two basic nitrogen atoms. Here are several strategies to improve extraction efficiency:
-
pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (typically pH > 10) before extraction with an organic solvent. This deprotonates the piperazine nitrogens, reducing their polarity and increasing their partitioning into the organic phase.
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.
-
Choice of Organic Solvent: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of solvents like ethyl acetate/tetrahydrofuran (THF). However, be mindful that highly polar solvents may also extract more water and water-soluble impurities. Multiple extractions (3-5 times) with a moderate volume of solvent are generally more effective than a single extraction with a large volume.
-
Continuous Liquid-Liquid Extraction: For particularly challenging separations, a continuous liquid-liquid extraction apparatus can be employed to achieve a more efficient transfer of the product into the organic phase over an extended period.
Q2: I am observing a persistent emulsion during the liquid-liquid extraction of my piperazine derivative. How can I break it?
A2: Emulsion formation is a frequent issue in the workup of reactions containing basic compounds like piperazine, especially when using chlorinated solvents to extract a basic aqueous solution. Here are several techniques to break emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for a period (e.g., 30 minutes) to see if the layers separate on their own.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the density and ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can break up the emulsion by removing fine particulate matter that may be stabilizing it.
-
Gentle Swirling or Stirring: Gently swirl the contents of the separatory funnel or use a glass rod to try and coalesce the dispersed droplets.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can effectively separate the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent, such as methanol, can sometimes alter the interfacial tension and break the emulsion.
Q3: How can I effectively remove unreacted piperazine from my reaction mixture?
A3: Residual piperazine can be challenging to remove due to its high polarity and water solubility. Here are a few effective methods:
-
Acidic Wash: Perform an aqueous wash with a dilute acid solution (e.g., 1 M HCl or saturated ammonium chloride). The piperazine will be protonated to form a water-soluble salt, which will partition into the aqueous layer. Be cautious if your desired product is also acid-sensitive.
-
Purification via Salt Formation: If your product is a free base, you can selectively precipitate the piperazine as a salt. For instance, piperazine can be precipitated as its diacetate salt from an acetone solution.[1]
-
Column Chromatography: Silica gel chromatography can be used to separate piperazine from your product. Due to the basicity of piperazine, it tends to streak on silica gel. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide can be added to the eluent.
-
Distillation: If your product is thermally stable and has a significantly different boiling point from piperazine (146 °C), distillation under reduced pressure can be an effective purification method.
Q4: My piperazine product is an oil and difficult to handle. How can I solidify it?
A4: Converting an oily basic product into a solid salt is a common and effective technique for easier handling, purification, and storage.
-
Salt Formation: Dissolve the oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a solution of an acid, such as hydrogen chloride (in ether or dioxane) or acetic acid, dropwise until a precipitate forms. The resulting salt can then be collected by filtration and further purified by recrystallization.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the workup and purification of piperazine-containing compounds.
| Problem | Possible Cause | Solution |
| Low recovery of product after extraction | Incomplete extraction due to high water solubility. | Increase the pH of the aqueous layer to >10. Use a more polar extraction solvent (e.g., DCM). Perform multiple extractions. Add salt (brine) to the aqueous layer ("salting out"). |
| Product is partially soluble in the acidic/basic wash. | Check the pH of the wash solutions to ensure your product is not being extracted. If necessary, back-extract the aqueous washes with fresh organic solvent. | |
| Persistent emulsion during workup | Presence of fine solid particles stabilizing the emulsion. | Filter the entire mixture through a pad of Celite®. |
| High concentration of basic compounds. | Add a saturated solution of NaCl (brine). Gently swirl the separatory funnel instead of vigorous shaking. Consider centrifugation for smaller volumes. | |
| Co-elution of impurities during column chromatography | Similar polarity of the product and impurities. | Optimize the solvent system for column chromatography using thin-layer chromatography (TLC). A gradient elution may be necessary. |
| Interaction of the basic piperazine moiety with silica gel causing streaking. | Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent. | |
| Product "oils out" during crystallization | The solution is supersaturated, and the product is coming out of solution above its melting point. | Re-heat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly. |
| Presence of impurities that depress the melting point. | Purify the crude product by another method (e.g., column chromatography) before attempting crystallization. | |
| Difficulty in removing residual piperazine | High polarity and water solubility of piperazine. | Perform an acidic wash of the organic layer. Precipitate the piperazine as a salt (e.g., diacetate). Use column chromatography with a basic modifier in the eluent. |
Data Presentation
Table 1: Solubility of Piperazine in Various Solvents
| Solvent | Formula | Type | Solubility ( g/100 mL) | Reference |
| Water | H₂O | Polar Protic | 15 g/100 mL at 20 °C | [2] |
| Ethanol (95%) | C₂H₅OH | Polar Protic | ~50 g/100 mL (1 g in 2 mL) | [2] |
| Methanol | CH₃OH | Polar Protic | Readily Soluble | [2] |
| Chloroform | CHCl₃ | Polar Aprotic | Very Soluble | [2] |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Insoluble | [2] |
| Benzene | C₆H₆ | Nonpolar | Slightly Soluble | [2] |
| Heptane | C₇H₁₆ | Nonpolar | Slightly Soluble | [2] |
| Glycerol | C₃H₈O₃ | Polar Protic | Freely Soluble | [2] |
| Glycols | - | Polar Protic | Freely Soluble | [2] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol outlines a standard procedure for the initial workup and extraction of a piperazine derivative from a reaction mixture.
Materials:
-
Reaction mixture
-
Deionized water
-
1 M Sodium hydroxide (NaOH) or other suitable base
-
Saturated sodium chloride solution (brine)
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent (e.g., THF, ethanol), dilute the mixture with deionized water.
-
Basification: Adjust the pH of the aqueous mixture to >10 with 1 M NaOH solution. Monitor the pH using pH paper or a pH meter.
-
Extraction: Transfer the mixture to a separatory funnel. Add the organic extraction solvent and shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Washing: Combine the organic layers and wash with brine to remove residual water and some water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of a solid piperazine derivative by recrystallization.
Materials:
-
Crude solid product
-
Recrystallization solvent or solvent pair
-
Erlenmeyer flask
-
Hot plate or heating mantle
-
Filtration apparatus (Büchner funnel, filter flask)
-
Vacuum source
Procedure:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. This is often determined empirically on a small scale.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General experimental workflow for a piperazine reaction workup and purification.
Caption: Decision-making workflow for troubleshooting emulsion formation during workup.
References
Technical Support Center: Characterization of Substituted Piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of substituted piperazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the characterization of substituted piperazines?
A1: The primary challenges in characterizing substituted piperazines stem from their inherent physicochemical properties. These include:
-
Complex NMR Spectra: Due to the conformational flexibility of the piperazine ring and potential rotational isomers (rotamers) around the amide bonds (if acylated), ¹H and ¹³C NMR spectra can be complex, showing broad or multiple signals for what might be expected as a single proton or carbon environment.[1][2][3][4]
-
Purity Assessment: The hygroscopic nature of many piperazine derivatives can complicate accurate weighing and purity determination. They also readily form salts and hydrates, which can affect analytical results.[5]
-
Solubility Issues: While often incorporated to improve aqueous solubility, certain substitutions on the piperazine ring can lead to poor solubility, impacting biological assays and analytical measurements.[6][7]
-
Stability Concerns: Substituted piperazines can be susceptible to degradation under various conditions, such as pH changes, oxidation, and photodegradation, leading to inconsistent experimental results.[8][9] Phenylpiperazines, for instance, have shown less stability compared to benzylpiperazines in blood samples.[9]
-
Chromatographic Separation: The basicity of the piperazine moiety can lead to peak tailing in reverse-phase HPLC. Separating regioisomers and diastereomers can also be challenging.[8][10]
-
Mass Spectrometry Fragmentation: While mass spectrometry is a key tool for identification, some isomers may produce very similar mass spectra, making unambiguous identification difficult without proper chromatographic separation and reference standards.[11][12]
Q2: My ¹H NMR spectrum for a newly synthesized N-acyl piperazine shows more signals than expected. What could be the cause?
A2: This is a common observation for N-acylated piperazines and is typically due to two main phenomena:
-
Restricted Amide Bond Rotation: The partial double bond character of the C-N amide bond restricts free rotation, leading to the presence of different conformers (rotamers) in solution at room temperature. This results in separate sets of signals for the protons on and near the piperazine ring.[1][2][4]
-
Slow Ring Inversion: The piperazine ring exists in a chair conformation. For unsymmetrically substituted piperazines, the interconversion between the two chair forms can be slow on the NMR timescale, leading to distinct signals for axial and equatorial protons.[2][3]
Dynamic NMR studies (variable temperature NMR) can be used to investigate these conformational behaviors. As the temperature is increased, the rate of interconversion increases, and the distinct signals will broaden and eventually coalesce into a single, averaged signal.[1][2][3]
Q3: I am observing inconsistent results in my biological assays. Could this be related to the stability of my substituted piperazine compound?
A3: Yes, inconsistent results are a common indicator of compound instability.[8] Piperazine-containing compounds can degrade under experimental conditions, leading to a loss of potency or the formation of byproducts with different activities. It is crucial to assess the stability of your compound in the specific assay medium and under the storage conditions used.[6][8] Key factors affecting stability include pH, temperature, and light exposure.[8][9] For instance, storing blood samples containing piperazine derivatives at room temperature should be avoided due to significant degradation.[9]
Q4: How can I improve the peak shape and resolution during HPLC analysis of basic piperazine compounds?
A4: Peak tailing is a frequent issue for basic compounds like piperazines due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this:
-
pH Adjustment of Mobile Phase: Increasing the pH of the mobile phase to suppress the ionization of the piperazine nitrogens can improve peak shape. However, one must be mindful of the column's pH stability.
-
Use of Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, reducing peak tailing.[8]
-
Choice of Column: Using a column with end-capping or a hybrid particle technology can reduce the availability of free silanol groups. A C18 reverse-phase column is commonly used.[6]
-
Alternative Stationary Phases: For highly polar piperazines, mixed-mode chromatography (e.g., reversed-phase/cation-exchange) can offer better retention and peak shape.[13]
Troubleshooting Guides
Low Bioactivity of Synthesized Piperazine Compound
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity in primary assay. | Incorrect Chemical Structure or Impurity: The synthesized compound may not be the intended structure or may contain impurities. | 1. Verify Structure: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6] 2. Assess Purity: Determine the purity using HPLC, aiming for >95% for biological assays.[6] |
| Poor Aqueous Solubility: The compound may be precipitating in the assay medium.[6][7] | 1. Measure Solubility: Determine the kinetic solubility in the assay buffer.[7] 2. pH Adjustment: If the assay permits, lower the pH to ionize the piperazine and increase solubility.[7] 3. Use of Co-solvents: Prepare stock solutions in 100% DMSO and ensure the final concentration in the assay is low (<0.5%).[7] 4. Salt Formation: Convert the free base to a more soluble salt form (e.g., hydrochloride).[7] | |
| Compound Degradation: The compound may not be stable under assay conditions. | 1. Assess Stability: Analyze the compound's stability in the assay buffer over the experiment's duration using HPLC.[6][8] 2. Use Fresh Solutions: Always use freshly prepared solutions for experiments.[8] |
HPLC Analysis Issues
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of basic piperazine nitrogens with acidic silanol groups on the stationary phase. | 1. Mobile Phase Additive: Add 0.1% triethylamine (TEA) or another amine modifier to the mobile phase.[8] 2. pH Adjustment: Increase the pH of the mobile phase (e.g., using a phosphate or borate buffer) to neutralize the piperazine. Ensure the pH is within the column's tolerance. 3. Column Choice: Use an end-capped column or a column specifically designed for basic compounds. |
| Poor Resolution of Isomers | Insufficient selectivity of the chromatographic system. | 1. Optimize Mobile Phase: Vary the organic modifier (acetonitrile vs. methanol) and the gradient slope.[8] 2. Change Column: Try a different stationary phase (e.g., phenyl-hexyl instead of C18) to introduce different selectivity. 3. Temperature: Adjust the column temperature; sometimes lower temperatures can improve resolution for diastereomers.[10] |
| No or Poor Retention | The compound is too polar for the reversed-phase conditions. | 1. Use 100% Aqueous Mobile Phase: If your column is compatible, start with a highly aqueous mobile phase. 2. Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid) to the mobile phase to increase retention. 3. HILIC or Mixed-Mode Chromatography: Switch to a different chromatographic mode like Hydrophilic Interaction Chromatography (HILIC) or use a mixed-mode column with both reversed-phase and ion-exchange characteristics.[13] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development for a Substituted Piperazine
Objective: To develop an HPLC method capable of separating the parent drug from its potential degradation products.[8]
1. Instrumentation and Materials:
-
HPLC system with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Substituted piperazine compound.
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the piperazine compound in a suitable solvent (e.g., DMSO, acetonitrile).
-
For forced degradation studies, dilute the stock solution into separate vials containing aqueous solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂. Also, prepare a sample in water for photolytic degradation and another for thermal degradation (dry heat).
-
Incubate the solutions under appropriate conditions (e.g., 60°C for 24 hours). Neutralize the acidic and basic samples before injection.
-
Expose the photolytic sample to UV light.
-
Prepare an undegraded control sample by diluting the stock solution to the same concentration with the mobile phase.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution. Start with a scout gradient (e.g., 5-95% B over 20 minutes) to determine the approximate retention time of the parent compound and its degradants.
-
Example Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan). A PDA detector is ideal for assessing peak purity.[8]
-
Injection Volume: 10 µL.
4. Analysis and Optimization:
-
Inject the undegraded control and the degraded samples.
-
Analyze the chromatograms to ensure that the degradation product peaks are well-resolved from the parent peak.
-
If resolution is poor, optimize the gradient slope, mobile phase composition (e.g., try methanol as the organic modifier), or pH.[8]
-
The method is considered "stability-indicating" if all degradation products are baseline-separated from the parent compound.
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. etd.auburn.edu [etd.auburn.edu]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Synthesis of Chiral Piperazine Intermediates
Welcome to the Technical Support Center for the synthesis of chiral piperazine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of these critical synthetic processes. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of chiral piperazine intermediates on a larger scale.
Issue 1: Low Yield and/or Enantioselectivity in Asymmetric Hydrogenation
Question: We are observing a decrease in yield and enantiomeric excess (ee%) when scaling up our asymmetric hydrogenation of a pyrazine or tetrahydropyrazine precursor. What are the likely causes and how can we troubleshoot this?
Answer: Scaling up asymmetric hydrogenations can introduce several challenges that affect catalyst performance and stereocontrol. Here are the key areas to investigate:
-
Catalyst Deactivation:
-
Cause: The catalyst can be poisoned by impurities in the substrate, solvent, or hydrogen gas. The product itself, a basic piperazine, can also inhibit the catalyst.[1]
-
Troubleshooting:
-
Ensure all starting materials and solvents are of high purity and rigorously degassed.
-
Use a higher catalyst loading, although this may not be economically viable on a large scale.
-
Consider in situ activation of the substrate. For example, activation of pyrazines with alkyl halides can make the ring more electron-deficient and facilitate reduction while also protecting one of the product's nitrogen atoms, thus preventing catalyst poisoning.[1][2]
-
-
-
Mass Transfer Limitations:
-
Cause: Inadequate mixing in a larger reactor can lead to poor hydrogen dissolution and localized "hot spots," affecting reaction rate and selectivity.
-
Troubleshooting:
-
Optimize the agitation speed and impeller design to ensure efficient gas-liquid mixing.
-
Increase the hydrogen pressure to improve its availability in the reaction medium.[3]
-
-
-
Reaction Conditions:
-
Cause: Temperature and pressure play a crucial role in enantioselectivity. Conditions optimized at the lab scale may not be optimal at a larger scale due to differences in heat transfer.[3][4]
-
Troubleshooting:
-
Perform a Design of Experiments (DoE) to re-optimize temperature and pressure at the pilot scale. Lowering the temperature often improves enantioselectivity.[4]
-
-
Issue 2: Poor Diastereoselectivity in Cyclization Reactions
Question: We are struggling with poor diastereoselectivity when forming the piperazine ring via cyclization of a chiral diamine precursor. How can we improve this?
Answer: Achieving high diastereoselectivity on a large scale depends on precise control over reaction conditions to favor the desired transition state.
-
Reagent and Solvent Choice:
-
Cause: The choice of base, solvent, and any additives can significantly influence the stereochemical outcome of the cyclization.
-
Troubleshooting:
-
Screen a variety of bases (e.g., organic vs. inorganic) and solvents to find the optimal combination that favors the formation of the desired diastereomer.
-
In some cases, the use of a chiral phase transfer catalyst can enhance diastereoselectivity in cyclization reactions.
-
-
-
Temperature Control:
-
Cause: As with enantioselectivity, diastereoselectivity is often temperature-dependent.
-
Troubleshooting:
-
Running the reaction at lower temperatures can increase the energy difference between the diastereomeric transition states, leading to higher selectivity.[4]
-
-
Issue 3: Challenges in Purification of Chiral Piperazine Products
Question: Our chiral piperazine intermediate is difficult to purify on a large scale due to its basicity and potential water solubility. What are effective purification strategies?
Answer: The physicochemical properties of piperazine derivatives can indeed complicate purification. Here are several methods suitable for large-scale operations:
-
Acid-Base Extraction:
-
How it works: This is a classic and effective method for separating basic compounds. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The piperazine derivative will move to the aqueous phase as a salt. After separating the layers, the aqueous phase is basified, and the purified product is re-extracted into an organic solvent.[5]
-
Tip: Screen different acids (e.g., HCl, H2SO4, citric acid) to find one that forms a salt with optimal solubility characteristics.
-
-
Crystallization/Salt Formation:
-
How it works: This is often the most cost-effective method for purifying solids at scale. The chiral piperazine can be converted into a crystalline salt (e.g., hydrochloride, acetate), which is then recrystallized to remove impurities.[5]
-
Example: Piperazine itself can be purified by forming a diacetate salt in acetone, which precipitates, leaving impurities behind.[5]
-
-
Chromatography:
-
How it works: While potentially expensive at a large scale, column chromatography can be necessary for achieving high purity.
-
Troubleshooting Streaking: The basicity of piperazines can cause streaking on silica gel. To mitigate this, consider using a deactivated silica gel, alumina, or adding a basic modifier like triethylamine to the eluent.[5]
-
Data Presentation
Table 1: Comparison of Asymmetric Hydrogenation Conditions for Chiral Piperazine Synthesis
| Catalyst System | Substrate | Pressure (psi) | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Ir(cod)Cl]₂ / (S,S)-f-Binaphane | 2,3-Dimethyl pyrazinium salt | 600 | 30 | - | 91 | [1] |
| [Ir(cod)Cl]₂ / JosiPhos-type ligand | 3-Substituted pyrazinium salts | - | - | High | up to 96 | [1] |
| Pd(TFA)₂ / (R)-BINAP | 5,6-Disubstituted pyrazin-2-ols | 1000 | 80 | up to 95 | up to 90 | [6] |
Note: Yields and ee% are highly substrate-dependent. This table provides a general overview of reported conditions.
Experimental Protocols
Protocol 1: Gram-Scale Asymmetric Hydrogenation of a Pyrazine Precursor
This protocol is adapted from the work of Zhou and coworkers on the iridium-catalyzed asymmetric hydrogenation of activated pyrazines.[1][7]
Materials:
-
2-methylpyrazine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
[Ir(cod)Cl]₂ (0.5 mol%)
-
(R,R,Sp,Sp)-f-Binaphane (1.1 mol%)
-
Toluene (anhydrous, degassed)
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with 2-methylpyrazine and toluene.
-
A solution of [Ir(cod)Cl]₂ and (R,R,Sp,Sp)-f-Binaphane in toluene is prepared and added to the autoclave.
-
Benzyl bromide is added, and the autoclave is sealed.
-
The autoclave is removed from the glovebox, purged several times with nitrogen, and then with hydrogen.
-
The reaction is pressurized with hydrogen to 500 psi and heated to 40 °C with vigorous stirring.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by acid-base extraction or crystallization to yield the chiral piperazine intermediate.
Protocol 2: Scalable Synthesis of an Orthogonally Protected 2-Substituted Chiral Piperazine
This protocol is based on a practical and scalable synthesis starting from α-amino acids.[8][9][10]
Materials:
-
N-Boc-L-Alanine (1.0 eq)
-
Ethyl chloroformate (1.1 eq)
-
N-methylmorpholine (1.2 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
2-Bromoethyl-diphenylsulfonium triflate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
Amino Alcohol Formation: N-Boc-L-Alanine is converted to the corresponding amino alcohol via a mixed anhydride reduction with ethyl chloroformate and NaBH₄.
-
Diamine Formation: The resulting N-Boc-alaninol is then converted to an orthogonally bis-protected chiral 1,2-diamine.
-
Aza-Michael Addition and Cyclization:
-
To a solution of the chiral diamine in acetonitrile, add potassium carbonate.
-
Slowly add a solution of 2-bromoethyl-diphenylsulfonium triflate in acetonitrile at room temperature.
-
The reaction mixture is stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
The reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield the orthogonally protected 2-substituted chiral piperazine.
-
Mandatory Visualizations
Caption: Workflow for Asymmetric Hydrogenation Scale-up.
Caption: Troubleshooting Logic for Low Yield/Enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation During N-Benzylation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize byproduct formation during N-benzylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in N-benzylation reactions?
The most prevalent byproduct is the result of over-alkylation, leading to di-benzylated secondary amines or tertiary amines, and in some cases, quaternary ammonium salts.[1][2] Other potential side products include those from the hydrogenolysis of benzyl alcohol to toluene or the decarbonylation of benzaldehyde intermediates when using alcohol-based benzylation methods.[3][4] For substrates with multiple nucleophilic sites, such as certain indoles, C-alkylation can compete with the desired N-alkylation.[5]
Q2: How can I prevent over-alkylation (di-benzylation)?
Over-alkylation occurs because the mono-benzylated amine product is often more nucleophilic than the starting amine.[6] Several strategies can mitigate this:
-
Stoichiometry Control: Using a large excess of the starting amine relative to the benzylating agent can statistically favor mono-alkylation.[6]
-
Slow Addition: Adding the benzylating agent dropwise over a period can help maintain a low concentration, reducing the chance of the product reacting further.
-
Alternative Methods: Reductive amination is a highly reliable method to avoid over-alkylation as it proceeds through an imine or iminium ion intermediate.[6][7]
-
Choice of Base: Certain bases, like cesium carbonate (Cs₂CO₃), have been shown to be effective in promoting selective mono-N-alkylation.[6]
Q3: Which is a better benzylation method: direct alkylation with a benzyl halide or reductive amination?
Both methods have their advantages. Direct alkylation is straightforward but prone to over-alkylation. Reductive amination offers excellent control over mono-alkylation and is often the preferred method for preventing di-benzylation.[6][8] The choice depends on the substrate's reactivity and the desired product's purity requirements.
Troubleshooting Guide for Common Issues
Problem: My reaction shows low or no conversion to the desired product.
-
Potential Cause: Insufficient Basicity. The base may not be strong enough to deprotonate the amine, especially for less nucleophilic amines like anilines or N-H bonds of amides and indoles.[5][9]
-
Potential Cause: Poor Solubility. The amine substrate or its salt may not be soluble in the chosen solvent, hindering the reaction.[9][10]
-
Potential Cause: Suboptimal Temperature. Many N-benzylation reactions require heating to proceed at a reasonable rate.[6]
-
Potential Cause: Presence of Moisture. Water can quench strong bases and reactive intermediates.[5][10]
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Problem: I'm observing significant di-benzylation or quaternary salt formation.
-
Potential Cause: High Reactivity of Mono-alkylated Product. The N-benzylated product is more nucleophilic than the starting primary amine, leading to a second benzylation.[4][6]
-
Solution 1: Adjust Stoichiometry. Use a significant excess of the primary amine (e.g., 3-5 equivalents) compared to the benzyl bromide. This statistically favors the reaction of the benzylating agent with the more abundant starting amine.[6]
-
Solution 2: Change Reaction Method. Switch from direct alkylation to reductive amination. This method involves forming an imine intermediate which is then reduced, a process that inherently prevents over-alkylation.[6][7]
-
Solution 3: Control Reagent Addition. Add the benzyl bromide slowly to the reaction mixture using a syringe pump. This keeps the concentration of the alkylating agent low, minimizing the rate of the second alkylation.
-
Problem: The reaction is producing C-benzylated byproducts instead of the N-benzylated product (common with indoles).
-
Potential Cause: Competing Nucleophilic Sites. The C-3 position of the indole ring is highly nucleophilic and can compete with the nitrogen for the benzyl group.[5]
-
Solution: Modify Solvent and Counter-ion. The regioselectivity is influenced by the reaction conditions. Using more polar, aprotic solvents (e.g., DMF, DMSO) and bases with less coordinating cations (like Cs⁺ from Cs₂CO₃) can favor N-alkylation over C-alkylation.[5]
-
Comparative Data on Reaction Conditions
Optimizing reaction parameters is crucial for minimizing byproducts. The following tables summarize the impact of different components on reaction outcomes.
Table 1: Effect of Base and Solvent on N-Benzylation Selectivity
| Base | Solvent | Temperature (°C) | Key Outcome | Reference |
| K₂CO₃ | Acetonitrile | Reflux | Prone to over-alkylation without careful stoichiometry control. | [12] |
| Cs₂CO₃ | Toluene | 110 | Promotes selective mono-N-alkylation.[6][10] | [6][10] |
| NaH | DMF / THF | 0 - RT | Strong base, ensures complete deprotonation, good for less reactive amines.[5][9] | [5][9] |
| KOH | Toluene | 130 | Effective in catalytic systems using alcohols as alkylating agents.[10] | [10] |
| None | Toluene | 150 | Possible in catalyst systems (e.g., Pd@La-BDC MOF) with benzyl alcohol.[11] | [11] |
Table 2: Comparison of Benzylating Methods and Byproducts
| Method | Benzylating Agent | Typical Byproducts | Strategy to Minimize Byproducts |
| Direct Alkylation | Benzyl Bromide/Chloride | Di-benzylated amine, Quaternary ammonium salt[6] | Use excess amine, slow addition of alkylating agent, choose a selective base (e.g., Cs₂CO₃).[6] |
| Reductive Amination | Benzaldehyde + Reducing Agent | Minimal; highly selective for mono-alkylation. | Ensure complete formation of imine before reduction. |
| "Borrowing Hydrogen" | Benzyl Alcohol + Catalyst | Toluene, Benzene, Di-benzylated amine[3][4] | Optimize catalyst, temperature, and substrate-to-ammonia ratio.[3][4] |
Key Experimental Protocols
Protocol 1: General Procedure for N-Benzylation via Direct Alkylation
This protocol is adapted for a generic primary amine to favor mono-benzylation.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the primary amine (3.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in an anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF).
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add benzyl bromide (1.0 eq) dropwise to the stirred solution over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the mono-benzylated product.
Protocol 2: General Procedure for N-Benzylation via Reductive Amination
This method is highly effective at preventing over-alkylation.
-
Imine Formation: In a round-bottom flask, dissolve the primary amine (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane). Add a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove the water formed during imine formation. Stir at room temperature for 1-4 hours until imine formation is complete (monitored by TLC or NMR).
-
Reduction: To the mixture containing the imine, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).[8] Stir the reaction at room temperature for 3-12 hours.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.
Visual Guides
References
- 1. quora.com [quora.com]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 12. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Interpretation of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a detailed interpretation of the ¹H NMR spectrum of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, a substituted piperazine derivative. By comparing its spectral features with a simpler analogue, 1-(tert-butoxycarbonyl)piperazine, this document aims to provide a clear understanding of the influence of various substituents on the chemical shifts and coupling patterns of the piperazine scaffold.
Experimental Protocols
A generalized protocol for the acquisition of ¹H NMR spectra is provided below. Specific parameters may require optimization based on the instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.[1]
-
¹H NMR Acquisition Parameters:
-
Data Processing: The acquired Free Induction Decay (FID) was processed with a Fourier transform, followed by phase and baseline corrections.
¹H NMR Spectral Interpretation of this compound
The structure of this compound is presented below, with protons labeled for assignment. The presence of two bulky and electronically distinct carbamate groups, along with a cyano group, leads to a complex and informative ¹H NMR spectrum. Due to the restricted rotation around the N-C(O) amide bonds, the piperazine ring is conformationally locked, often resulting in broad signals or the appearance of rotamers at room temperature.[3][4][5]
Caption: Structure of this compound with labeled protons.
Predicted ¹H NMR Data Summary
The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for the protons of the target molecule. These predictions are based on known values for similar structural motifs.
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Hⁱ | 7.25 - 7.40 | Multiplet | 5H | Aromatic protons (Phenyl) |
| Hʰ | ~5.20 | Singlet (or AB q) | 2H | Benzylic CH₂ |
| Hᵃ | ~4.80 - 5.00 | Singlet (broad) | 1H | Piperazine CH alpha to CN |
| Hᵇ-Hᵍ | 2.80 - 4.20 | Multiplets (broad) | 6H | Other Piperazine CH₂ protons |
| Hʲ | ~1.48 | Singlet | 9H | tert-Butyl (CH₃)₃ |
Comparative Analysis
To better understand the spectral features of the target molecule, a comparison with the ¹H NMR spectrum of 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine) is presented. This comparison highlights the influence of the N-benzylcarboxylate and the C2-cyano substituents.
¹H NMR Data for the Comparative Compound
| Compound Name | δ (ppm) | Multiplicity | Integration | Assignment | Reference |
| 1-Boc-piperazine | 3.40 - 3.50 | Broad d | 4H | Piperazine CH₂ adjacent to N-Boc | [1] |
| 2.85 | Broad s | 1H | NH | [1] | |
| 2.40 - 2.55 | Broad d | 4H | Piperazine CH₂ adjacent to NH | [1] | |
| 1.46 | Singlet | 9H | tert-Butyl (CH₃)₃ | [1] |
Discussion of Spectral Features
-
Aromatic Region (7.25 - 7.40 ppm): The multiplet integrating to 5H is characteristic of the monosubstituted benzene ring of the benzyl group.
-
Benzylic Protons (~5.20 ppm): The two protons of the benzylic methylene group (Hʰ) are expected to appear as a singlet, shifted downfield due to the adjacent oxygen atom of the carbamate. In a chiral environment or with restricted rotation, these protons could become diastereotopic and appear as an AB quartet.
-
Alpha-Cyano Proton (~4.80 - 5.00 ppm): The proton at the C2 position (Hᵃ), being alpha to both a nitrogen atom and an electron-withdrawing cyano group, is expected to be significantly deshielded and appear at a low field, likely as a broad singlet.[6]
-
Piperazine Ring Protons (2.80 - 4.20 ppm): The remaining six protons of the piperazine ring (Hᵇ-Hᵍ) will resonate in this broad region. The signals are expected to be complex and broad due to restricted rotation around the two N-C(O) bonds, which slows down the chair-to-chair interconversion of the piperazine ring.[4][7] This can lead to distinct signals for axial and equatorial protons, further complicated by geminal and vicinal couplings.
-
tert-Butyl Protons (~1.48 ppm): The nine equivalent protons of the tert-butyl group (Hʲ) will appear as a sharp singlet, a characteristic signal for the Boc protecting group.[1][8] Its chemical shift is highly conserved across different molecules.
Comparison with 1-Boc-piperazine
The ¹H NMR spectrum of 1-Boc-piperazine is significantly simpler.[1] The two sets of piperazine protons appear as two broad multiplets, reflecting the symmetry of the molecule and the rapid chair interconversion at room temperature.
The introduction of the benzylcarboxylate group at N1 and the cyano group at C2 in the target molecule breaks this symmetry and introduces significant electronic and steric effects:
-
Downfield Shift of Piperazine Protons: All piperazine protons in the target molecule are expected to be shifted downfield compared to 1-Boc-piperazine due to the electron-withdrawing nature of the two carbamate groups and the cyano group.
-
Increased Spectral Complexity: The conformational rigidity imposed by the bulky substituents and amide bond resonance leads to a much more complex and less resolved set of signals for the piperazine protons in the target molecule.[3][5]
-
Appearance of New Signals: The characteristic signals for the benzyl group (aromatic and benzylic protons) and the deshielded alpha-cyano proton are unique to the target molecule.
Workflow for Spectral Interpretation
The logical process for interpreting the ¹H NMR spectrum of a complex molecule like this compound is outlined below.
Caption: A typical workflow for the interpretation of a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic, benzylic, piperazine, and tert-butyl protons. The key diagnostic signals include the deshielded methine proton alpha to the cyano group and the complex, broad signals of the conformationally restricted piperazine ring. Comparison with simpler analogues like 1-Boc-piperazine is invaluable for understanding the specific contributions of each substituent to the overall spectrum. This detailed analysis serves as a robust guide for researchers in the structural verification of similarly complex heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]
A Researcher's Guide to Confirming the Stereochemistry of 2-Substituted Piperazines
For researchers and professionals in drug development, the precise determination of stereochemistry is a critical step in characterizing chiral molecules such as 2-substituted piperazines. The spatial arrangement of substituents can profoundly influence pharmacological activity and safety profiles. This guide provides a comparative overview of the primary analytical techniques used to confirm the stereochemistry of these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD), with a supplementary discussion on the role of chiral High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Stereochemical Confirmation Methods
The choice of analytical technique for stereochemical determination depends on several factors, including the nature of the sample, the information required (relative or absolute configuration), and available resources. The following table summarizes the key performance characteristics of the most common methods.
| Feature | NMR Spectroscopy | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Chiral HPLC |
| Primary Use | Determination of relative stereochemistry and conformation in solution. | Unambiguous determination of absolute stereochemistry in the solid state.[1][2] | Determination of absolute stereochemistry in solution.[3][4][5][6] | Separation and quantification of enantiomers.[7][8][9] |
| Sample Requirements | 1-10 mg, soluble in deuterated solvents. | High-quality single crystal (0.1-0.3 mm).[2] | 5-20 mg, soluble in a suitable solvent (e.g., CDCl₃, DMSO-d₆).[3][4] | Microgram to milligram quantities, soluble in mobile phase. |
| Analysis Time | Hours to days (including 2D experiments). | Days to weeks (including crystal growth). | Several hours per sample for data acquisition.[3][4] | Minutes to an hour per sample. |
| Key Advantages | Provides detailed structural and conformational information in solution; non-destructive.[10][11] | Considered the "gold standard" for unambiguous absolute configuration determination.[4] | Applicable to non-crystalline samples (oils, liquids) and provides solution-state conformation.[3][4][6] | High throughput for enantiomeric excess (ee) determination; can be used for preparative separation.[12] |
| Limitations | Typically determines relative, not absolute, stereochemistry without chiral auxiliaries. Can be complex for conformationally flexible molecules.[11] | Crystal growth can be a significant bottleneck and is not always successful.[4][13] The solid-state conformation may not be the same as in solution. | Requires quantum chemical calculations for spectral interpretation; can be challenging for highly flexible molecules.[14] | Does not provide absolute configuration directly; method development can be empirical.[8][15][16] |
| Cost | Moderate to high (instrument purchase and maintenance). | Moderate to high (instrumentation and crystallographer's time). | High (specialized instrumentation). | Low to moderate. |
Experimental Protocols
Detailed and robust experimental protocols are essential for reliable stereochemical assignment. Below are representative methodologies for each key technique as applied to 2-substituted piperazines.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry
NMR, particularly 2D techniques like NOESY and ROESY, is powerful for determining the relative configuration and solution-state conformation of 2-substituted piperazines.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-substituted piperazine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.
-
1D NMR Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to confirm the basic structure and purity of the compound.
-
2D NMR Spectra Acquisition (NOESY/ROESY):
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close in proximity (typically < 5 Å).[17] For small molecules like piperazine derivatives, a mixing time of 500-800 ms is a good starting point. The presence of a cross-peak between the proton at C2 and specific protons on the substituent can help define their relative orientation (e.g., axial vs. equatorial).
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is particularly useful for medium-sized molecules where the NOE enhancement might be close to zero.[17][18][19] ROESY cross-peaks are always positive, which can simplify interpretation.[17]
-
-
Data Analysis: Analyze the 2D spectra to identify key spatial correlations. For a 2-substituted piperazine in a chair conformation, the relationship between the C2-proton and the substituent can be elucidated. For example, a strong NOE between the C2-proton and an axial proton at C3 would suggest an equatorial substituent.
-
Coupling Constants: Analyze the coupling constants (³JHH) in the high-resolution ¹H NMR spectrum. The magnitude of these couplings can provide information about the dihedral angles and thus the conformation of the piperazine ring.
Single-Crystal X-ray Crystallography for Absolute Stereochemistry
This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.[1][2]
Experimental Protocol:
-
Crystal Growth: This is often the most challenging step.[2]
-
Dissolve the purified 2-substituted piperazine in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, hexane).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of at least 0.1 mm in all dimensions.[2]
-
Modern techniques like encapsulated nanodroplet crystallization can be used for microgram quantities of the sample.[20][21]
-
-
Crystal Mounting and Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Stereochemistry Determination:
-
If the molecule is enantiopure and crystallizes in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects. The Flack parameter is calculated to confirm the correct enantiomer. A value close to 0 indicates the correct assignment, while a value close to 1 suggests the inverted structure.[22]
-
Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry in Solution
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] The resulting spectrum is unique to a specific enantiomer and its conformation in solution.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-15 mg of the purified 2-substituted piperazine in a suitable solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) to a concentration of approximately 0.1 M.[3] The sample cell pathlength is typically 100 µm.[4]
-
VCD Spectrum Acquisition:
-
Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.
-
Data collection can take several hours to achieve an adequate signal-to-noise ratio.[4]
-
-
Computational Modeling:
-
Perform a conformational search for the 2-substituted piperazine using computational chemistry software (e.g., Gaussian).
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers of one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).
-
Boltzmann-average the calculated spectra of the individual conformers to generate a final predicted spectrum.
-
-
Data Analysis and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer (e.g., R).
-
If the experimental and calculated spectra show a good match in terms of sign and relative intensity of the major bands, the absolute configuration of the sample is that of the calculated enantiomer.[3][4] If the spectra are mirror images, the sample has the opposite absolute configuration.[3]
-
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral HPLC is the workhorse for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound and for preparative separation of enantiomers.[7][8][9]
Experimental Protocol:
-
Column and Mobile Phase Screening:
-
The selection of the chiral stationary phase (CSP) is crucial and often empirical.[8][15][16] Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often a good starting point for piperazine derivatives.[23][24]
-
Screen various mobile phases, typically mixtures of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol, ethanol) for normal phase, or an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) for reversed-phase chromatography.[23]
-
Additives like diethylamine (for basic compounds) can improve peak shape and resolution.[23]
-
-
Method Optimization:
-
Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
-
Quantification:
-
Inject the sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for determining the stereochemistry of 2-substituted piperazines using the described techniques.
Caption: General workflows for stereochemical determination.
Caption: Decision tree for selecting an analytical method.
By understanding the capabilities and limitations of each technique, researchers can select the most appropriate method or combination of methods to confidently and accurately determine the stereochemistry of 2-substituted piperazines, a crucial step in the journey of drug discovery and development.
References
- 1. eas.org [eas.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. BJOC - Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step [beilstein-journals.org]
- 23. jocpr.com [jocpr.com]
- 24. researchgate.net [researchgate.net]
Comparative Guide to Purity Assessment of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of HPLC is compared with other common chromatographic techniques, supported by a detailed experimental protocol and illustrative workflow diagrams. This document is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a complex organic molecule whose purity is critical for its intended downstream applications in medicinal chemistry. Ensuring the absence of significant impurities, such as starting materials, by-products, and degradation products, is essential for the synthesis of safe and effective active pharmaceutical ingredients (APIs). HPLC is a widely adopted technique for the purity determination of such non-volatile and UV-active compounds due to its high resolution, sensitivity, and quantitative accuracy.
Comparison of Analytical Techniques
The purity of this compound can be assessed by various chromatographic methods. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitation, throughput, and the nature of potential impurities. A comparison of HPLC with Ultra-High-Performance Liquid Chromatography (UPLC) and Thin-Layer Chromatography (TLC) is presented below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) | Thin-Layer Chromatography (TLC) |
| Resolution | High | Very High | Low to Moderate |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (µg to ng range) |
| Analysis Time | 15 - 30 minutes | 1 - 10 minutes | 20 - 60 minutes |
| Solvent Consumption | Moderate | Low | Low |
| Quantitative Accuracy | Excellent | Excellent | Semi-quantitative |
| Instrumentation Cost | Moderate to High | High | Low |
| Typical Use Case | Routine quality control, purity certification, impurity profiling | High-throughput screening, metabolite studies, complex mixture analysis | Reaction monitoring, rapid screening, qualitative analysis[1] |
Potential Impurities
During the synthesis of this compound, several impurities can arise from starting materials, reagents, or side reactions. It is crucial to develop an analytical method capable of separating the main peak from these potential impurities.
| Potential Impurity | Origin |
| tert-Butyl piperazine-1-carboxylate | Starting material |
| Benzyl chloroformate | Reagent |
| 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate | Precursor |
| Compounds with incomplete cyanation | By-product |
| Di-tert-butyl dicarbonate related impurities | Reagent by-product |
| Benzyl alcohol | Degradation of benzyl chloroformate |
Experimental Protocol: HPLC Purity Assessment
The following protocol describes a standard reversed-phase HPLC method for the purity determination of this compound.
1. Instrumentation
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Reference standard of this compound
-
Sample of this compound for analysis
3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation
-
Standard Solution: Accurately weigh about 1.0 mg of the reference standard and dissolve it in 1.0 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
5. Analysis
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (acetonitrile) to ensure the baseline is clean.
-
Inject the standard solution to determine the retention time and peak area of the main compound.
-
Inject the sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow and Data Analysis
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for HPLC Purity Assessment.
Caption: Data Analysis Pathway.
Conclusion
HPLC is a robust and reliable method for the purity assessment of this compound. It offers an excellent balance of resolution, sensitivity, and quantitative accuracy, making it suitable for both quality control and research environments. While UPLC can provide faster analysis times and higher sensitivity, the initial investment is greater. TLC remains a valuable tool for rapid, qualitative checks. The provided HPLC protocol serves as a starting point for method development and can be optimized further to meet specific analytical needs.
References
A Comparative Guide to the Synthetic Routes of Cyanopiperazines
For Researchers, Scientists, and Drug Development Professionals
The cyanopiperazine moiety is a valuable scaffold in medicinal chemistry, offering a unique combination of structural rigidity and functional handles for further molecular elaboration. The development of efficient and versatile synthetic routes to access these compounds is of significant interest. This guide provides a comparative overview of three distinct synthetic strategies for the preparation of cyanopiperazines, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield | Advantages | Disadvantages |
| 1. Dehydration of Piperazine Carboxamides | N-Protected Piperazine Carboxamide | Trifluoroacetic anhydride, Triethylamine | Room temperature, 16 h | ~87%[1] | High yield, mild conditions | Requires pre-synthesis of the carboxamide precursor |
| 2. Strecker-type Synthesis | Piperidone/Piperazinone | Amine source (e.g., NH₄Cl), Cyanide source (e.g., KCN) | Aqueous or organic solvent, room temp. to moderate heat | Moderate to High (estimated) | Convergent, one-pot potential | May require optimization for specific substrates |
| 3. Nucleophilic Substitution | Halogenated Piperazine | Metal cyanide (e.g., NaCN, KCN), Catalyst (optional) | Polar aprotic solvent (e.g., DMSO, DMF), elevated temp. | Moderate to High (estimated) | Direct introduction of the cyano group | Requires synthesis of halogenated precursor, potentially harsh conditions |
Synthetic Route 1: Dehydration of Piperazine Carboxamides
This route involves the conversion of a readily accessible piperazine carboxamide to the corresponding nitrile through dehydration. This method is particularly useful for the synthesis of C-cyanopiperazines where the corresponding carboxamide can be prepared from the parent piperazine or a suitable precursor.
Experimental Protocol: Synthesis of N-Boc-3-cyanopiperidine[1]
A representative procedure for this route is the synthesis of N-Boc-3-cyanopiperidine from N-Boc-3-piperidinecarboxamide.
-
Reaction Setup: To a solution of tert-butyl-3-carbamoylpiperidine-1-carboxylate (1.0 g, 4.4 mmol) in anhydrous methylene chloride (20 mL), add triethylamine (3.1 g, 31.0 mmol).
-
Reagent Addition: Slowly add trifluoroacetic acid anhydride (4.1 g, 20.0 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and stir continuously for 16 hours.
-
Work-up: Upon completion, partition the mixture between dichloromethane (50 mL) and water (50 mL). Wash the organic phase with a saturated sodium bicarbonate solution (100 mL) and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic phase under reduced pressure to yield the viscous liquid product.
Yield: 800 mg (87%) of N-Boc-3-cyanopiperidine.[1]
Synthetic Route 2: Strecker-type Synthesis
The Strecker synthesis is a classical and versatile method for preparing α-amino nitriles from a ketone or aldehyde, an amine, and a cyanide source. This approach can be adapted for the synthesis of cyanopiperazines by utilizing a piperidone or piperazinone as the ketone component. This method is attractive due to its convergent nature, potentially allowing for the one-pot synthesis of the target molecule from simple precursors.
General Experimental Protocol (Proposed)
This generalized protocol is based on established Strecker reaction procedures.
-
Imine Formation: In a suitable solvent (e.g., water, methanol, or a mixture), combine the piperidone/piperazinone (1 equivalent) and an amine source, such as ammonium chloride (1-1.5 equivalents). Stir the mixture to facilitate the formation of the corresponding imine or iminium ion.
-
Cyanide Addition: Add a cyanide source, such as potassium cyanide or sodium cyanide (1-1.5 equivalents), to the reaction mixture. The reaction is typically carried out at room temperature but may require gentle heating to proceed to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Isolation: Once the reaction is complete, perform an aqueous work-up to remove inorganic salts. Extract the product with an appropriate organic solvent. The organic layer is then dried and concentrated under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Synthetic Route 3: Nucleophilic Substitution of Halogenated Piperazines
This strategy involves the direct displacement of a halogen atom on the piperazine ring with a cyanide nucleophile. This method is a straightforward approach to introduce the cyano group, provided that the corresponding halogenated piperazine is accessible. The reactivity of the halide is a key factor, with iodo and bromo derivatives being more reactive than chloro derivatives.
General Experimental Protocol (Proposed)
This protocol is adapted from analogous cyanation reactions of heterocyclic halides.
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve the halogenated piperazine (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a metal cyanide, such as sodium cyanide or potassium cyanide (1.1-1.5 equivalents). For less reactive halides, the addition of a catalyst, such as a palladium or copper complex, may be necessary.
-
Reaction: Heat the reaction mixture to an elevated temperature (typically between 80-150 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
References
A Comparative Guide to 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate and Other Benzyl-Protected Piperazines
For researchers, scientists, and drug development professionals, the piperazine scaffold is a ubiquitous building block in the synthesis of therapeutic agents. Its unique physicochemical properties can be finely tuned through substitution on its two nitrogen atoms. The strategic use of protecting groups is paramount for the selective functionalization of these nitrogens. This guide provides an objective comparison of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate with other common benzyl-protected piperazines, offering insights into their respective advantages in synthetic workflows.
Overview of Structures
The strategic placement of different protecting groups and functional moieties on the piperazine ring dictates its utility in multi-step syntheses. Below are the structures of the title compound and other relevant benzyl-protected piperazines.
Caption: Structures of key benzyl-protected piperazines.
Comparative Analysis of Protecting Group Strategies
The choice of a protected piperazine derivative is dictated by the desired synthetic route, particularly the conditions required for subsequent reactions and deprotection steps. The following table summarizes the key characteristics of this compound in comparison to other benzyl-protected piperazines. The properties of the title compound are inferred from the well-established chemistry of its constituent protecting groups and functional moieties.
| Feature | This compound | 1-Benzyl-4-Boc-piperazine | 1,4-Dibenzylpiperazine | 1-Benzylpiperazine |
| N1-Protecting Group | Carboxybenzyl (Cbz) | Benzyl (Bn) | Benzyl (Bn) | Benzyl (Bn) |
| N4-Protecting Group | tert-Butoxycarbonyl (Boc) | tert-Butoxycarbonyl (Boc) | Benzyl (Bn) | None (free amine) |
| Additional Functionality | 2-Cyano group | None | None | None |
| N1-Deprotection | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
| N4-Deprotection | Strong Acid (e.g., TFA, HCl) | Strong Acid (e.g., TFA, HCl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Not Applicable |
| Orthogonality | High: N1 (hydrogenolysis) and N4 (acidolysis) can be removed selectively. | High: N1 (hydrogenolysis) and N4 (acidolysis) can be removed selectively. | Low: Both benzyl groups are removed under the same conditions. | Not Applicable |
| Stability | Benzyl groups are generally stable under a variety of conditions.[1] | Benzyl groups are generally stable.[1] | Benzyl groups are generally stable.[1] | Benzyl groups are generally stable.[1] |
| Potential for C-H Functionalization | The Boc group can direct lithiation for functionalization at the C3 and C5 positions.[2][3] | The Boc group can direct lithiation for functionalization at the C2, C3, C5, and C6 positions.[2][3] | Less straightforward; requires harsher conditions. | Reactivity is dominated by the free amine. |
| Unique Reactivity | The 2-cyano group can potentially be converted to other functional groups (e.g., amides, tetrazoles) or participate in cyclization reactions.[4][5] | None | None | The free amine is a nucleophile and a base. |
Orthogonal Deprotection Strategy
A key advantage of a dually protected piperazine like this compound is the ability to selectively deprotect one nitrogen atom in the presence of the other protecting group. This "orthogonal" approach allows for sequential functionalization of the piperazine ring, which is crucial in the synthesis of complex molecules.
References
- 1. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Tale of Two Rings: A Comparative Guide to the Biological Activities of Piperazine and Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the most utilized saturated heterocycles, piperidine and piperazine rings are foundational "privileged scaffolds" due to their remarkable versatility and presence in a vast number of approved drugs. This guide provides an objective comparison of these two critical scaffolds, supported by experimental data, to inform strategic decisions in drug discovery and development.
Introduction to Piperidine and Piperazine Scaffolds
Piperidine, a six-membered heterocycle with a single nitrogen atom, and its 1,4-diaza analogue, piperazine, are integral components in a wide array of pharmaceuticals. Their three-dimensional structures and the basic nature of their nitrogen atom(s) enable them to serve as versatile anchors for pharmacophoric groups. This influences crucial drug-like properties such as solubility, lipophilicity, and metabolic stability. Piperidine is frequently found in drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[1] The piperazine moiety is a cornerstone of many antihistaminic, antipsychotic, and anticancer drugs.[1] The presence of a second nitrogen atom in piperazine offers additional points for chemical modification and hydrogen bonding, which distinguishes its properties from piperidine.[1][2]
Physicochemical Properties: A Foundation of Function
The seemingly subtle structural difference between piperidine and piperazine—the latter possessing a second nitrogen atom at the 4-position—gives rise to significant distinctions in their physicochemical characteristics. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Piperidine | Piperazine | Key Considerations for Drug Design |
| pKa | ~11.22[1] | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[1] | Piperidine's higher basicity can lead to stronger ionic interactions with biological targets but may also result in higher clearance. The dual pKa of piperazine allows for finer tuning of basicity and solubility at physiological pH.[1] |
| Calculated logP (cLogP) | ~0.84 (unsubstituted)[1] | ~-1.1 (unsubstituted)[1] | The more lipophilic nature of the piperidine scaffold can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility.[1] |
| Aqueous Solubility | Miscible[1] | Freely Solible[1] | While both parent scaffolds are water-soluble, the greater polarity of the piperazine ring generally leads to higher aqueous solubility of its derivatives, which can be advantageous for formulation and renal clearance.[1] |
| Metabolic Stability | Can be more stable depending on substitution patterns.[3] | Can be a site of metabolic liability due to the presence of two nitrogen atoms, which are susceptible to metabolism by cytochrome P450 enzymes.[1] | Piperidine may be preferred when metabolic stability is a primary concern. However, strategic substitution on the piperazine ring can mitigate metabolic instability.[3] |
Comparative Biological Activities: A Data-Driven Analysis
The choice between a piperidine and piperazine scaffold can dramatically alter the biological activity and selectivity of a compound. The following tables summarize quantitative data from studies directly comparing the two scaffolds in various therapeutic areas.
Receptor Binding Affinity
A study comparing structurally analogous compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors revealed the profound impact of the scaffold choice on receptor affinity.[4]
| Compound | Scaffold | hH3R Kᵢ (nM) | σ1R Kᵢ (nM) |
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
Source: ACS Chemical Neuroscience[4]
Observation: Replacing the piperazine ring with a piperidine did not significantly alter the affinity for the hH3R but dramatically increased the affinity for the σ1R by several orders of magnitude. This highlights the critical role of the scaffold in dictating receptor selectivity.[4]
Anticancer Activity
Both piperazine and piperidine scaffolds are prevalent in anticancer drug discovery. The piperazine ring is a key feature in numerous kinase inhibitors. While direct comparative studies of minimally different pairs are less common in the public literature, structure-activity relationship (SAR) studies often reveal trends. For instance, in a series of 2-(benzimidazol-2-yl)quinoxalines, derivatives containing an N-methylpiperazine moiety showed promising activity against a wide range of cancer cell lines.
| Compound Class | Scaffold | Representative Activity |
| 2-(Benzimidazol-2-yl)quinoxalines | N-methylpiperazine | Promising activity against a wide range of cancer cell lines with low cytotoxicity against normal human cells.[5] |
| Natural Product Derivatives | Piperazine/Piperidine | Substitution of a piperazine with a piperidine in certain natural product derivatives has been shown to weaken the anticancer activity, suggesting the importance of the second nitrogen for hydrogen bonding in these specific cases.[6] |
Enzyme Inhibition
Piperazine and piperidine derivatives have been explored as inhibitors of various enzymes. In a study on endocannabinoid hydrolase inhibitors, both piperazine and piperidine carbamates were found to be potent inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). The choice of scaffold, in combination with other structural modifications, allowed for the tuning of selectivity towards either MAGL or dual MAGL/FAAH inhibition.[7][8]
| Compound Series | Scaffold | Target Enzyme(s) | Key Finding |
| Carbamates | Piperidine/Piperazine | FAAH, MAGL | The scaffold can be tuned for selective or dual inhibition. Modifications to the six-membered ring ablated inhibitory activity, indicating its necessity for potency.[8] |
| β-carboline derivatives | Piperazine | α-glucosidase | The presence of a piperazine moiety in β-carboline derivatives enhances their α-glucosidase inhibitory activity by providing additional interactions with the enzyme's active site.[9] |
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Both piperazine and piperidine scaffolds are found in numerous small molecule inhibitors targeting this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 9. mdpi.com [mdpi.com]
Unveiling Molecular Blueprints: A Guide to Validating Synthetic Intermediates with Mass Spectrometry
For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthetic intermediate's structure is a critical checkpoint on the path to a final product. Mass spectrometry (MS) has emerged as a powerful and versatile tool for this purpose, offering exceptional sensitivity and detailed molecular information. This guide provides an objective comparison of mass spectrometry with other analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most effective validation strategies.
The journey from a chemical concept to a viable drug candidate is paved with a series of synthetic steps, each yielding an intermediate compound. The structural integrity of these intermediates is paramount; any deviation from the expected structure can lead to impurities, failed reactions, and ultimately, a compromised final product. Therefore, robust analytical methods are essential to confirm the identity and purity of each synthetic intermediate.
While Nuclear Magnetic Resonance (NMR) spectroscopy has traditionally been the gold standard for structural elucidation, mass spectrometry offers several advantages, particularly in the fast-paced environment of drug discovery and development.[1] Its high sensitivity, speed, and compatibility with chromatographic separation techniques make it an indispensable tool for analyzing complex reaction mixtures and validating the structures of novel chemical entities.[2][3]
At a Glance: Mass Spectrometry vs. Orthogonal Techniques
To effectively choose the right analytical tool, it is crucial to understand the relative strengths and weaknesses of each technique. The following table summarizes key performance metrics for mass spectrometry compared to its primary orthogonal method, NMR spectroscopy, as well as High-Performance Liquid Chromatography (HPLC) with UV detection, which is often used for purity assessment.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | HPLC-UV |
| Primary Information | Molecular Weight, Elemental Composition (HRMS), Structural Fragments (MS/MS)[4][5] | Atomic Connectivity, 3D Structure[6] | Purity, Quantification |
| Sensitivity | High (picomole to femtomole)[7][8] | Low (micromole to nanomole)[2][8] | Moderate |
| Analysis Speed | Fast (minutes per sample)[9] | Slower (minutes to hours per sample)[10] | Fast (minutes per sample) |
| Sample Requirement | Low (micrograms to nanograms)[9] | High (milligrams) | Low (micrograms) |
| Quantitative Capability | Good with internal standards[11] | Excellent (inherently quantitative)[1] | Excellent with calibration |
| Cost (Instrument) | Lower to Moderate[10][12] | High[7][12] | Low to Moderate |
| Hyphenation | Easily coupled with LC, GC, and SFC[3] | Can be coupled with LC (more complex) | Standard with UV, MS detectors |
Delving Deeper: A Comparative Analysis
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, insights into its structure.[13] High-resolution mass spectrometry (HRMS) can often determine the exact molecular formula of a compound, serving as a powerful alternative to elemental analysis.[13] The primary advantage of MS lies in its exceptional sensitivity, allowing for the analysis of minute quantities of material, which is often the case for newly synthesized and unoptimized reactions.[2]
NMR spectroscopy, on the other hand, offers an unparalleled, detailed view of a molecule's carbon-hydrogen framework, providing unambiguous structural elucidation through the analysis of chemical shifts, coupling constants, and through-space correlations (NOE).[6] While NMR is inherently quantitative and highly reproducible, its lower sensitivity necessitates larger sample amounts and longer acquisition times.[1][10]
For routine purity analysis, HPLC with UV detection is a workhorse in many synthetic chemistry labs. It excels at separating components in a mixture and quantifying their relative amounts. However, it provides limited structural information on its own.
The true power in modern analytical chemistry lies in the synergistic use of these techniques. An LC-MS analysis can quickly confirm the molecular weight of the desired product and identify any byproducts, while a subsequent NMR analysis of the purified intermediate can provide definitive structural confirmation.
Experimental Workflow: Validating a Synthetic Intermediate
The following diagram illustrates a typical workflow for the structural validation of a synthetic intermediate, integrating both mass spectrometry and NMR spectroscopy as orthogonal methods.
Experimental Protocol: LC-MS/MS Analysis of a Synthetic Intermediate
This protocol outlines a general procedure for the analysis of a novel synthetic intermediate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the dried synthetic intermediate in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of organic solvent and water). The final concentration should be around 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a dilution series of the sample if quantification is required.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).[14]
-
Column: A C18 reversed-phase column is a good starting point for many small organic molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then return to the initial conditions to re-equilibrate the column. The specific gradient will need to be optimized for the compound of interest.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for a wide range of organic molecules.[3] Operate in both positive and negative ion modes to determine the optimal ionization for the analyte.
-
MS Method:
-
Full Scan (MS1): Acquire a full scan over a relevant mass range (e.g., m/z 100-1000) to determine the molecular weight of the parent ion.
-
Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.[15] This provides structural information. Optimize the collision energy to obtain a rich fragmentation spectrum.
-
3. Data Analysis:
-
Molecular Ion Confirmation: Identify the peak corresponding to the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts) in the full scan spectrum.
-
Fragmentation Analysis: Interpret the MS/MS spectrum to identify characteristic fragment ions.[16] The fragmentation pattern can be compared to predicted fragmentation pathways for the expected structure.[4]
-
Purity Assessment: The purity of the intermediate can be estimated from the relative peak areas in the total ion chromatogram (TIC).
Logical Framework for Structural Confirmation
The decision-making process for confirming the structure of a synthetic intermediate relies on a logical progression of data analysis, as illustrated in the following diagram.
Conclusion
Validating the structure of synthetic intermediates is a non-negotiable step in the drug development pipeline. Mass spectrometry, with its high sensitivity, speed, and ability to provide both molecular weight and structural information, is an exceptionally powerful tool for this purpose. When used in conjunction with orthogonal techniques like NMR spectroscopy, researchers can have a high degree of confidence in the structural integrity of their synthetic intermediates, ensuring a solid foundation for the subsequent steps in the synthesis of new medicines. The strategic application of these analytical methods is crucial for accelerating timelines and increasing the probability of success in the complex process of drug discovery and development.
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. researchgate.net [researchgate.net]
- 9. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 10. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Cost-effectiveness of Quantitative NMR Applications - General - qNMR Exchange [qnmr.usp.org]
- 13. Analyzing Large Protein Complexes by Structural Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. response.epa.gov [response.epa.gov]
- 15. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. compoundchem.com [compoundchem.com]
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of Piperazine-Based Compound Libraries
For researchers, scientists, and drug development professionals, the piperazine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of biologically active compounds underscores its versatility. However, this structural ubiquity also presents a significant challenge: the potential for off-target interactions, or cross-reactivity. This guide provides a comparative analysis of cross-reactivity studies on piperazine-based compound libraries, supported by experimental data and detailed protocols to aid in the development of more selective therapeutics.
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in drug discovery due to its favorable physicochemical properties, including high aqueous solubility and the ability to modulate lipophilicity.[1] These characteristics have led to its incorporation into a multitude of approved drugs targeting a diverse range of protein classes, from G-protein coupled receptors (GPCRs) to kinases.[1][2] However, the inherent basicity and conformational flexibility of the piperazine moiety can also lead to promiscuous binding to unintended biological targets, resulting in off-target effects and potential toxicity.[3]
Understanding and mitigating these off-target interactions is a critical aspect of the drug development process. Early-stage assessment of a compound's selectivity profile can prevent costly failures in later clinical phases. This guide summarizes key findings from cross-reactivity studies of piperazine-based libraries and presents standardized protocols for evaluating compound selectivity.
Comparative Cross-Reactivity Data
The following tables summarize quantitative data from high-throughput screening (HTS) and profiling of piperazine-based compound libraries against common off-target classes: GPCRs and protein kinases. This data, while representative, highlights the variability in selectivity observed among different piperazine derivatives.
Table 1: Representative Cross-Reactivity Data for a Phenylpiperazine Library against GPCRs [2]
| Compound ID | Primary Target | Primary Target IC50 (nM) | Off-Target (5-HT2A) % Inhibition @ 10 µM | Off-Target (Adrenergic α1) % Inhibition @ 10 µM | Off-Target (Dopamine D2) % Inhibition @ 10 µM |
| Pz-001 | Target X | 50 | 85 | 45 | 15 |
| Pz-002 | Target X | 75 | 12 | 5 | 2 |
| Pz-003 | Target Y | 120 | 65 | 70 | 30 |
| Pz-004 | Target Y | 200 | 5 | 8 | 1 |
Data is hypothetical and representative of typical screening outcomes.
Table 2: Kinase Selectivity Profile of Representative Piperazine-Containing Inhibitors
| Compound ID | Primary Kinase Target | Primary Target IC50 (nM) | Off-Target Kinase (Src) IC50 (nM) | Off-Target Kinase (KDR) IC50 (nM) | Off-Target Kinase (FGFR1) IC50 (nM) | Selectivity (Off-Target/Primary) |
| Kin-Pz-A[4] | PAK1 | 25 | >10,000 | >10,000 | >10,000 | >400x |
| Kin-Pz-B[5] | EGFR | 80 | 5,000 | 7,500 | >10,000 | >62.5x |
| Kin-Pz-C[6] | FLT3 | 5 | 250 | 1,000 | 500 | 50x |
Data is compiled from multiple sources and serves for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cross-reactivity data. Below are protocols for key experiments commonly employed in the screening of piperazine-based libraries.
Protocol 1: In Vitro GPCR Cross-Reactivity Screening (Calcium Flux Assay)
Objective: To determine the antagonist activity of piperazine compounds on a panel of off-target GPCRs by measuring changes in intracellular calcium levels.
Principle: Many GPCRs, upon activation, trigger a signaling cascade that results in the release of intracellular calcium. This protocol utilizes a fluorescent dye that binds to calcium, and the resulting fluorescence is measured to quantify receptor activation or inhibition.[2]
Materials:
-
HEK293 cells stably expressing the GPCR of interest (e.g., 5-HT2A, adrenergic α1, dopamine D2).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Known receptor agonist.
-
Piperazine compound library (solubilized in DMSO).
-
384-well microplates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the target GPCR into 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Add the piperazine library compounds to the wells at a final concentration of 10 µM. Include vehicle controls (DMSO) and a known antagonist as a positive control.
-
Agonist Stimulation: After a brief incubation with the compounds, add a known agonist for the GPCR at a concentration that elicits a submaximal response (EC80).
-
Fluorescence Reading: Immediately measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound by comparing the fluorescence signal in the presence of the compound to the control wells.
Protocol 2: In Vitro Kinase Profiling Assay (Radiometric)
Objective: To determine the inhibitory activity (IC50) of a piperazine derivative against a panel of protein kinases to assess its selectivity.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific substrate by a kinase. A reduction in the incorporation of the radiolabel indicates inhibition of the kinase.[3]
Materials:
-
Purified recombinant kinases.
-
Specific kinase substrates (peptides or proteins).
-
[γ-33P]ATP.
-
Kinase reaction buffer.
-
Piperazine compound library (serially diluted).
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the piperazine compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-33P]ATP. Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times to remove non-specifically bound radioactivity.
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for each compound against each kinase by plotting the percentage of inhibition against the compound concentration.
Visualizing Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Caption: GPCR cross-reactivity screening workflow.
Caption: Gq-coupled GPCR signaling pathway.
Conclusion
The piperazine moiety remains a valuable scaffold in drug discovery, but its potential for cross-reactivity necessitates thorough and early-stage profiling. By employing standardized, high-throughput screening methods and detailed biochemical assays, researchers can build a comprehensive understanding of a compound's selectivity. The data and protocols presented in this guide serve as a resource for navigating the complexities of piperazine-based drug development, ultimately contributing to the design of safer and more effective medicines. The illustrative workflows and pathways further aim to clarify the experimental and biological contexts of these critical cross-reactivity assessments.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Protecting Groups for Piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical consideration in the synthesis of piperazine-containing molecules, which are prevalent scaffolds in medicinal chemistry. The ability to selectively functionalize one of the two nitrogen atoms in the piperazine ring is paramount for the construction of complex and targeted therapeutics. This guide provides an objective comparison of the most commonly employed protecting groups for piperazine: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyl (Bn). The performance of these groups is evaluated based on their introduction, stability, and cleavage, with supporting experimental data to inform the selection process.
Performance Comparison of Piperazine Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups in the molecule and the desired reaction conditions for subsequent steps. The following table summarizes the key characteristics and performance of the four major protecting groups for piperazine.
| Protecting Group | Protection Reagent | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield | Orthogonality & Remarks |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >90%[1] | Strong Acid (e.g., TFA, HCl)[2] | High | Stable to base and hydrogenolysis. Widely used in solution-phase synthesis.[2][3] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~90%[4] | Catalytic Hydrogenolysis (H₂, Pd/C)[3][4] | High[3] | Stable to acid and base. Orthogonal to Boc and Fmoc. Ideal for molecules with acid-sensitive groups.[3] |
| Fmoc | Fmoc chloride (Fmoc-Cl) or Fmoc-OSu | High | Mild Base (e.g., 20% piperidine in DMF)[2][5] | High | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz, Bn) groups. Primarily used in solid-phase peptide synthesis (SPPS).[2] |
| Benzyl (Bn) | Benzyl chloride or bromide | 93-95% (as dihydrochloride salt)[6] | Catalytic Hydrogenolysis (H₂, Pd/C)[6] | High | Stable to acidic and basic conditions. Often used for the preparation of monosubstituted piperazines.[6] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of piperazine with each of the discussed protecting groups are provided below. These protocols are based on established literature procedures.
tert-Butoxycarbonyl (Boc) Group
Protocol 1: Synthesis of N-Boc-piperazine [1]
-
Materials: Diethanolamine, thionyl chloride, di-tert-butyl dicarbonate ((Boc)₂O), ammonia water, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
Diethanolamine is reacted with thionyl chloride to generate bis(2-chloroethyl)amine.
-
The resulting bis(2-chloroethyl)amine is reacted with (Boc)₂O to yield tert-butyl bis(2-chloroethyl)carbamate.
-
Cyclization is performed by slowly adding ammonia water to a solution of the carbamate at 60°C and reacting for 2.5 hours.
-
After cooling, the reaction mixture is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-piperazine.
-
Yield: 94.3%[1]
-
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) [2]
-
Materials: N-Boc-piperazine derivative, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the N-Boc-piperazine derivative in DCM.
-
Add an excess of a 20% TFA in DCM solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected piperazine.
-
Carboxybenzyl (Cbz) Group
Protocol 3: Synthesis of N-Cbz-piperazine [3][4]
-
Materials: Piperazine, Dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate, Benzyl chloroformate (Cbz-Cl).
-
Procedure:
-
Dissolve piperazine (5.0 eq) in a suitable solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.0 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup to remove excess piperazine.
-
Extract the product with an organic solvent, dry the organic phase over sodium sulfate, filter, and concentrate to yield N-Cbz-piperazine.
-
Yield: ~90%[4]
-
Protocol 4: Deprotection of N-Cbz-piperazine Derivative by Catalytic Hydrogenolysis [3][4]
-
Materials: N-Cbz protected piperazine derivative, Methanol, Ethanol, or Ethyl acetate, 10% Palladium on carbon (Pd/C), Hydrogen source (balloon or hydrogenation apparatus).
-
Procedure:
-
Dissolve the N-Cbz protected piperazine derivative in a suitable solvent.
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction under a hydrogen atmosphere.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected piperazine.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protocol 5: Synthesis of Fmoc-piperazine [5]
-
Materials: Piperazine, Fmoc chloride (Fmoc-Cl) or Fmoc anhydride, a suitable base.
-
Procedure:
-
React piperazine with Fmoc-Cl or Fmoc anhydride under basic conditions to introduce the Fmoc protecting group.
-
The resulting Fmoc-piperazine can be converted to its hydrochloride salt by reaction with hydrochloric acid for improved handling and solubility.[5]
-
Protocol 6: Fmoc Deprotection using Piperidine [2][7]
-
Materials: Fmoc-protected piperazine derivative (e.g., on a solid support), 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).
-
Procedure:
-
Treat the Fmoc-protected substrate with a solution of 20% piperidine in DMF.
-
Agitate the mixture for a short period (typically 5-20 minutes) at room temperature.
-
Wash the deprotected product thoroughly to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Benzyl (Bn) Group
Protocol 7: Synthesis of 1-Benzylpiperazine Dihydrochloride [6]
-
Materials: Piperazine hexahydrate, Piperazine dihydrochloride monohydrate, Absolute ethanol, Benzyl chloride, Dry benzene.
-
Procedure:
-
A solution of piperazine hexahydrate and piperazine dihydrochloride monohydrate in absolute ethanol is warmed to 65°C.
-
Benzyl chloride is added over 5 minutes with vigorous stirring.
-
After stirring for an additional 25 minutes at 65°C, the mixture is cooled in an ice bath.
-
The precipitated piperazine dihydrochloride is collected by filtration.
-
The filtrate is treated with absolute ethanol saturated with dry hydrogen chloride to precipitate 1-benzylpiperazine dihydrochloride.
-
The product is collected by filtration, washed with dry benzene, and dried.
-
Yield: 93-95%[6]
-
Protocol 8: Deprotection of N-Benzyl-piperazine Derivative by Catalytic Hydrogenolysis [6]
-
Materials: N-Benzyl protected piperazine derivative, Suitable solvent (e.g., Methanol, Ethanol), Palladium on carbon (Pd/C), Hydrogen source.
-
Procedure:
-
The deprotection is carried out via catalytic hydrogenolysis, similar to the Cbz deprotection protocol (Protocol 4).
-
Visualization of Synthetic Workflows
The following diagrams illustrate the general logical flow of utilizing protecting groups in piperazine synthesis and the orthogonal relationship between the common protecting groups.
Caption: General workflow for mono-functionalization of piperazine using a protecting group strategy.
References
- 1. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Buy Fmoc-piperazine hydrochloride | 215190-22-0 [smolecule.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.uci.edu [chem.uci.edu]
A Researcher's Guide to Assessing the Enantiomeric Excess of Chiral Piperazine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (e.e.) of chiral piperazine derivatives is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides an objective comparison of the leading analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.
The piperazine ring is a prevalent scaffold in a multitude of pharmaceuticals, and the stereochemistry of its derivatives can profoundly influence their pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for quantifying the enantiomeric purity of these compounds are indispensable. The most commonly employed techniques for assessing the enantiomeric excess of chiral piperazine derivatives include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique depends on various factors, including the specific properties of the piperazine derivative, the required sensitivity and accuracy, sample throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of the primary methods.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1] | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase.[][3] | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.[4][5] | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[6][7][8] |
| Resolution | Generally high, with baseline separation often achievable. Resolution between enantiomers can be greater than 4.0.[9] | Comparable or sometimes superior to HPLC, with excellent enantiomeric resolutions.[3] | Excellent resolution is achievable, often with baseline separation.[4] | Resolution of signals is dependent on the chiral agent and the analyte, with significant chemical shift differences (ΔΔδ) being the goal.[10] |
| Analysis Time | Typically in the range of 10-30 minutes per sample. | Significantly faster than HPLC, with analysis times often under 10 minutes.[3][11] | Fast separations, often under 23 minutes.[5] | Relatively fast acquisition times (minutes), but sample preparation can be longer. |
| Solvent Consumption | Moderate to high, depending on the mobile phase and run time. | Low, as the primary mobile phase is environmentally benign CO2.[11] | Very low, typically in the nanoliter to microliter range. | Low, requires small amounts of deuterated solvents. |
| Sensitivity (LOD/LOQ) | High, with LOD and LOQ values typically in the µg/mL to ng/mL range. For some piperazine derivatives, LOD can be around 30 ppm and LOQ around 90 ppm after derivatization.[12] | Similar to HPLC, offering high sensitivity. | High, with LODs for some piperazine derivatives in the range of 5.9–11.4 µmol L–1 and LOQs in the range of 18–34.6 µmol L–1.[4][13] | Lower sensitivity compared to chromatographic methods, typically requiring milligram quantities of sample. |
| Method Development | Can be time-consuming due to the need to screen various chiral stationary phases and mobile phases. | Often faster method development compared to HPLC.[] | Can require optimization of buffer pH, chiral selector concentration, and applied voltage.[4] | Requires screening of suitable chiral solvating or derivatizing agents and optimization of molar ratios.[14] |
| Key Advantages | Widely available, robust, and well-established technique.[1] | Fast, high-throughput, and environmentally friendly ("greener").[11] | High efficiency, low sample and reagent consumption. | Provides structural information, no need for enantiomerically pure standards for quantification, and can be used for absolute configuration assignment.[15][16] |
| Key Disadvantages | Higher solvent consumption and cost compared to SFC and CE. | Higher initial instrument cost. | Can be sensitive to matrix effects. | Lower sensitivity, potential for signal overlap, and the chiral agent can interfere with the spectrum. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in setting up their analyses.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the enantiomeric separation of a chiral piperazine derivative using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Chiral Column: Chiralpak AD-H (or other suitable chiral stationary phase).[9]
-
Mobile Phase: 0.1% Diethylamine in Ethanol (example).[9]
-
Sample Solvent: Mobile phase or a compatible solvent.
-
Piperazine Derivative Sample.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of the organic solvent and additive. For example, add 1 mL of diethylamine to 999 mL of ethanol. Degas the mobile phase using sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh and dissolve the piperazine derivative sample in the sample solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Chiral Capillary Electrophoresis (CE)
This method describes the enantioseparation of cationic piperazine derivatives using a cyclodextrin-based chiral selector.
Instrumentation:
-
Capillary Electrophoresis (CE) system with a UV detector.
Materials:
-
Background Electrolyte (BGE): 100 mM phosphate buffer.[4]
-
Chiral Selector: Sulfated β-cyclodextrin (S-β-CD).[4]
-
Sample Solvent: Deionized water or BGE.
-
Piperazine Derivative Sample.
Procedure:
-
BGE Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to the desired value (e.g., by adding NaOH).[4] Add the chiral selector (e.g., S-β-CD) to the BGE at an optimized concentration.
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the BGE.
-
Sample Preparation: Dissolve the sample in the sample solvent to an appropriate concentration.
-
Electrophoretic Conditions:
-
Capillary: Fused silica, effective length and internal diameter as per instrument specifications.
-
Applied Voltage: 8 kV (optimization may be required).[4]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV at a suitable wavelength.
-
-
Analysis: Run the electrophoresis and record the electropherogram.
-
Data Analysis: Determine the peak areas of the two enantiomers and calculate the enantiomeric excess as described for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol details the determination of enantiomeric excess using a chiral solvating agent (CSA).
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Deuterated Solvent: Chloroform-d (CDCl3) or other suitable solvent.
-
Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid or another appropriate chiral agent.
-
Piperazine Derivative Sample.
-
NMR tubes.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the chiral piperazine derivative in the deuterated solvent in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample.
-
Addition of CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire Diastereomeric Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. The interaction between the enantiomers and the CSA will form diastereomeric complexes, which should result in the splitting of one or more proton signals into two distinct sets of peaks.
-
Data Analysis: Select a well-resolved pair of signals corresponding to the two diastereomers. Integrate the areas of these two signals. Calculate the enantiomeric excess using the peak areas as described for HPLC.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the enantiomeric excess of a chiral piperazine derivative.
References
- 1. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. d-nb.info [d-nb.info]
- 5. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 7. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab [colab.ws]
A Comparative Guide to Catalyst Efficiency in Piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Piperazine and its derivatives are fundamental building blocks in the pharmaceutical industry, forming the core of numerous blockbuster drugs. The efficient synthesis of the piperazine ring is therefore of paramount importance. This guide provides a comparative analysis of various catalytic systems for piperazine synthesis, focusing on their efficiency, selectivity, and operating conditions. The information presented is collated from recent scientific literature and patents to aid researchers in selecting the most suitable catalytic system for their specific needs.
Performance Benchmark of Piperazine Synthesis Catalysts
The efficiency of a catalyst in piperazine synthesis is critically dependent on the choice of catalyst, support material, and the specific reaction conditions. Below is a summary of the performance of several key catalytic systems for the synthesis of piperazine from common starting materials such as monoethanolamine (MEA), diethanolamine (DEA), and ethylene glycol (EG).
| Catalyst System | Starting Material | Temperature (°C) | Pressure (MPa) | Substrate Conversion (%) | Piperazine Selectivity (%) | Piperazine Yield (%) | Reference |
| 20% Co/H-ZSM-5 | MEA | 230 | 6 | 76.8 | 45.7 | 35 | [1] |
| Ni-Cu/SiO₂ (+ HPWO) | MEA | 200-220 | 0.4-0.6 | - | 59.6-61.3 | 38.7-47.8 | [1] |
| Ni-Cu/Mordenite | Ethylene Glycol | 230 | 10 | 42 | 75 | - | [2] |
| (12-20%)Ni, (12-20%)Co, (4-12%)Cu, (0.6-2.2)Sn/Al₂O₃ | DEA | 190 | 19-20 | >90 | 69 | 62.1 | [1] |
| Raney Ni | MEA/NH₃ | 200 | 0.7 | - | - | 55-60 | [1] |
| 5% ThO₂/Al₂O₃ | MEA/NH₃ | 280-300 | - | - | - | Low | [1] |
| Ru-PNP Pincer Complex | DEA | 155 | 4.2 | 69 | 32.6 (AEEA) | - | [3] |
| CaCl₂-HZSM-5 | Ethylenediamine | 340 | Atmospheric | >95 | - | 65 | [1] |
| γ-Al₂O₃ | AEEA | 220 | Atmospheric | 100 | 95 | - | [1] |
Note: AEEA stands for Aminoethylethanolamine. The yield for the Ru-PNP Pincer Complex is not directly for piperazine but for the intermediate AEEA. Dashes (-) indicate that the data was not specified in the cited sources.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative protocols for key catalytic systems.
Synthesis of Piperazine using 20% Co/H-ZSM-5 Catalyst
This procedure is based on the amination of monoethanolamine in a flow tubular reactor.
-
Catalyst Preparation: H-ZSM-5 zeolite is used as the support. A 20% loading of cobalt is achieved by impregnation of the support with a cobalt salt solution (e.g., cobalt nitrate). The impregnated support is then dried and calcined at high temperatures.
-
Reaction Procedure: A 40% aqueous solution of monoethanolamine (MEA) is mixed with ammonia (NH₃). This mixture is fed into a heated flow tubular reactor containing the 20% Co/H-ZSM-5 catalyst. The reaction is carried out at a temperature of 230°C and a hydrogen (H₂) pressure of 6 MPa.[1] The product stream is then collected and analyzed to determine the conversion of MEA and the selectivity towards piperazine.
Synthesis of Piperazine using Ni-Cu/Mordenite Catalyst
This protocol describes the amination of ethylene glycol in a fixed-bed reactor.
-
Catalyst Preparation: Mordenite zeolite is used as the support material. The active components, nickel and copper, are introduced onto the support, typically through co-impregnation with solutions of their respective salts (e.g., nickel nitrate and copper nitrate). The material is then dried and calcined, followed by reduction to the metallic state.
-
Reaction Procedure: Ethylene glycol, ammonia (NH₃), and hydrogen (H₂) are fed into a fixed-bed reactor containing the Ni-Cu/mordenite catalyst. The reaction is conducted at a temperature of 230°C and a pressure of 10 MPa. The liquid hourly space velocity of ethylene glycol is maintained at 0.2 h⁻¹, with a molar ratio of ammonia to glycol of 30 and a molar ratio of hydrogen to glycol of 1.[2]
Reductive Amination of Diethanolamine using a Multi-component Catalyst
This method utilizes a high-activity multi-metal catalyst for the synthesis of piperazine from diethanolamine.
-
Catalyst Composition: The catalyst consists of 12-20% Nickel, 12-20% Cobalt, 4-12% Copper, and 0.6-2.2% Tin supported on alumina (Al₂O₃).[1]
-
Reaction Procedure: An 80% aqueous solution of diethanolamine (DEA) is mixed with liquid ammonia in a molar ratio of 1:13. This mixture is fed into a flow-through vertical tubular reactor in a hydrogen atmosphere. The reaction is maintained at a temperature of 190°C and a total pressure of 19-20 MPa.[1]
Reaction Pathways and Experimental Workflow
The synthesis of piperazine from ethanolamines and ethylene glycol involves a series of complex catalytic reactions. The following diagrams illustrate the generalized reaction pathways and a typical experimental workflow for catalyst benchmarking.
References
Safety Operating Guide
Safe Disposal of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, treat the compound as hazardous.[1] Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before and during use.[2] |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use a NIOSH-approved respirator if ventilation is inadequate or if there is a risk of aerosol generation. |
II. Chemical Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe handling.
-
Waste Identification: Clearly label the waste container with the full chemical name: "this compound".[3][4] Do not use abbreviations or chemical formulas.[3][5]
-
Container Compatibility: Use a chemically compatible and leak-proof container for waste collection.[4][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Segregation: Do not mix this compound with other chemical wastes unless explicitly instructed by your institution's environmental health and safety (EHS) office.[1][5] Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Container Management: Keep the waste container securely closed except when adding waste.[4][6]
III. Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations.[1][7] In most cases, this will involve collection by a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect the waste this compound in a properly labeled and compatible container as described in Section II.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office for guidance on the specific disposal procedures for your location.[3] They will provide information on waste pickup schedules and any additional packaging or labeling requirements.
-
Arrange for Pickup: Schedule a waste pickup with the EHS-approved hazardous waste disposal vendor.[1][8]
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and the disposal company.[3]
-
Final Disposal: The licensed waste disposal company will transport the chemical waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition in accordance with regulatory requirements.[1]
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]
IV. Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, and only if you are trained and equipped to do so, follow these general steps:
-
Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
Collection: Carefully sweep or scoop up the absorbent material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. capotchem.cn [capotchem.cn]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 6. vumc.org [vumc.org]
- 7. pfw.edu [pfw.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar cyanopiperazine and piperazine derivatives and are intended to ensure a high level of safety in the laboratory.
Disclaimer: This information is for guidance purposes only and should be supplemented by a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data is unavailable, compounds with cyanopiperazine functionalities may present significant health risks upon inhalation, ingestion, or skin contact. Therefore, a stringent approach to personal protection is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Change gloves frequently and immediately if contaminated. | To prevent skin contact with the potentially hazardous compound. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a splash hazard.[1] | To protect eyes from dust particles and splashes of solutions containing the compound. |
| Skin and Body Protection | A laboratory coat must be worn at all times. For handling larger quantities or when there is a significant risk of aerosolization or splashing, chemical-resistant coveralls are recommended. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[1] If a fume hood is not available or its use is not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Respirator selection and fit-testing are essential. | To prevent inhalation of airborne particles or vapors, which could be toxic. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity.
Experimental Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Chemical Spill
In the event of a spill, immediate and appropriate action is critical to contain the hazard and prevent exposure.
Spill Response Workflow
Caption: Logical workflow for responding to a chemical spill.
Storage and Disposal Plan
Proper storage and disposal are essential to maintain chemical stability and prevent environmental contamination.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be clearly marked with the appropriate hazard warnings.
Disposal:
-
All waste materials, including contaminated PPE, disposable labware, and excess chemical, must be treated as hazardous waste.
-
Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[1] Do not empty into drains.[1]
-
Consult your institution's EHS department for specific disposal protocols. Contaminated solid waste should be collected in a designated, labeled hazardous waste container.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
